Myristicin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-6-prop-2-enyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWJOHGLIBDBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Record name | myristicin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Myristicin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025693 | |
| Record name | Myristicin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index], Liquid, Colourless oil; Warm balsamic-woody aroma | |
| Record name | Myristicin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Myristicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Myristicin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
276.5 °C, 171.00 to 173.00 °C. @ 40.00 mm Hg | |
| Record name | MYRISTICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myristicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, slightly soluble in ethanol, soluble in ether and benzene., Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | MYRISTICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myristicin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.1416 at 20 °C g/cu cm, 1.143-1.145 | |
| Record name | MYRISTICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myristicin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00646 [mmHg] | |
| Record name | Myristicin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
607-91-0 | |
| Record name | Myristicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Myristicin | |
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| Record name | Myristicin | |
| Source | EPA DSSTox | |
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| Record name | 6-allyl-4-methoxy-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.225 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04PD6CT78W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | MYRISTICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myristicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
<-20 °C, < -20 °C | |
| Record name | MYRISTICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myristicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Myristicin: A Comprehensive Technical Guide on its Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristicin is a naturally occurring phenylpropene, a class of organic compounds characterized by a phenyl group attached to a three-carbon propylene chain.[1] It is a significant constituent of the essential oil of nutmeg (Myristica fragrans) and is also found in other plants such as dill, parsley, and celery.[1][2] While it contributes to the aromatic profile of these spices, this compound is also recognized for its psychoactive properties at high doses and has been the subject of extensive research for its various biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide provides a detailed overview of the chemical structure and physical properties of this compound, along with relevant experimental methodologies and an exploration of its metabolic pathways.
Chemical Structure
This compound is chemically known as 4-methoxy-6-(prop-2-enyl)-1,3-benzodioxole. Its structure features a benzene ring substituted with a methoxy group, an allyl group, and a methylenedioxy group, the latter forming a 1,3-benzodioxole ring system. This unique combination of functional groups is crucial for its biological activity.
The key structural identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 4-methoxy-6-prop-2-enyl-1,3-benzodioxole |
| CAS Number | 607-91-0 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Canonical SMILES | COC1=CC(=CC2=C1OCO2)CC=C |
| InChI | InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3 |
| InChIKey | BNWJOHGLIBDBOB-UHFFFAOYSA-N |
Physical and Chemical Properties
This compound is a colorless to pale yellow, volatile, and fragrant oil. Its physical and chemical properties are detailed in the following table, providing essential data for handling, formulation, and experimental design.
| Property | Value | Source(s) |
| Physical State | Colorless to pale yellow liquid/oil | |
| Melting Point | < -20 °C | |
| Boiling Point | 276.5 °C (at 760 mmHg) | |
| 171.0 - 173.0 °C (at 40 mmHg) | ||
| 149.5 °C (at 15 mmHg) | ||
| 95.0 - 97.0 °C (at 0.2 mmHg) | ||
| Density | 1.1416 g/cm³ (at 20 °C) | |
| Refractive Index | 1.5403 (at 20 °C/D) | |
| Vapor Pressure | 0.00646 mmHg (at 25 °C) | |
| Solubility | Insoluble in water | |
| Slightly soluble in ethanol | ||
| Soluble in benzene, ether, DMSO, and DMF | ||
| XLogP | 2.9 |
Experimental Protocols
The isolation, purification, and characterization of this compound involve a series of standard and advanced laboratory techniques. Below are outlines of common experimental protocols.
Isolation by Distillation
Fractional distillation under reduced pressure is a common method to isolate this compound from nutmeg essential oil, taking advantage of its specific boiling point.
-
Objective: To separate this compound from other volatile components of nutmeg oil.
-
Apparatus: A fractional distillation setup with a vacuum pump.
-
Procedure Outline:
-
Nutmeg oil is placed in a round-bottom flask.
-
The system is subjected to a reduced pressure (e.g., 0.2 to 15 mmHg) to lower the boiling points of the components and prevent thermal decomposition.
-
The temperature is gradually increased. Fractions are collected at different temperature ranges.
-
The fraction collected at the boiling point of this compound under the applied pressure (e.g., 149.5 °C at 15 mmHg) will be enriched with the compound.
-
The purity of the collected fraction is then assessed using analytical techniques like GC-MS.
-
Purification and Analysis by Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the purification and quantitative analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis:
-
Objective: To identify and quantify this compound in a sample.
-
Typical Column: A non-polar capillary column (e.g., ZB5-MS).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of around 50°C, held for a minute, followed by a ramp up to 250°C at a rate of 6°C/min is a representative program.
-
Injection: A small volume (e.g., 1 µL) of the sample, dissolved in a suitable solvent like hexane, is injected.
-
Detection: A mass spectrometer is used as the detector, operating in electron ionization (EI) mode. The resulting mass spectrum of this compound can be compared to library spectra for confirmation.
-
-
High-Performance Liquid Chromatography (HPLC) for Purification:
-
Objective: To isolate pure this compound from a mixture.
-
Stationary Phase: A silica-based column is commonly used.
-
Mobile Phase: A mixture of solvents, the composition of which is optimized to achieve the best separation.
-
Detection: A UV detector set to a wavelength where this compound absorbs strongly (e.g., around 285 nm) can be used to monitor the elution.
-
Structural Elucidation by Spectroscopy
The precise chemical structure of this compound is confirmed using various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. The spectrum of this compound shows characteristic signals for the allyl, methoxy, and aromatic protons.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) for analysis.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Procedure: The IR spectrum of a thin film of liquid this compound is recorded. The spectrum will show characteristic absorption bands for the C-H bonds of the aromatic ring and alkyl groups, the C=C bond of the allyl group, and the C-O bonds of the ether and methylenedioxy groups.
-
Signaling Pathways and Metabolic Fate
This compound undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. It is known to both induce and inhibit certain CYP isozymes, which can lead to drug interactions. This compound is also a weak inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like serotonin and dopamine, which may contribute to its psychoactive effects.
Caption: Metabolic pathway of this compound and its interaction with key enzymes.
The diagram above illustrates the biotransformation of this compound. In Phase I metabolism, cytochrome P450 enzymes convert this compound into active metabolites, some of which may be responsible for its toxicity. These metabolites can then undergo Phase II conjugation reactions, for example with glutathione (GSH), to form water-soluble conjugates that are readily excreted. This compound's weak inhibition of MAO can lead to an increase in the levels of certain neurotransmitters, contributing to its psychoactive effects.
Caption: Experimental workflow for the isolation and analysis of this compound.
This workflow diagram outlines the typical steps involved in obtaining pure this compound from its natural source for research purposes. The process begins with the extraction of the essential oil, followed by purification steps like fractional distillation and chromatography. Finally, spectroscopic methods are employed to confirm the identity and structure of the isolated compound.
References
Myristicin: A Technical Guide to its Psychoactive Effects and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristicin, a naturally occurring phenylpropene derivative found in nutmeg and other spices, is known for its psychoactive properties. This technical guide provides a comprehensive overview of the current understanding of this compound's psychoactive effects, its complex mechanism of action, and its metabolic fate. The document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the involved biological pathways to serve as a resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Introduction
This compound (1-allyl-5-methoxy-3,4-methylenedioxybenzene) is a primary psychoactive constituent of the spice nutmeg (Myristica fragrans)[1][2]. While used for centuries as a culinary spice, ingestion of large quantities of nutmeg can lead to a range of psychoactive effects, including hallucinations, euphoria, and altered perception[2][3]. These effects, coupled with a complex pharmacological profile, have made this compound a subject of scientific interest. This guide aims to consolidate the current knowledge on this compound's psychoactive properties and underlying mechanisms.
Psychoactive Effects
The psychoactive effects of this compound are typically experienced after the ingestion of 5 grams or more of nutmeg powder[3]. The onset of symptoms is delayed, usually occurring 3 to 6 hours after consumption, and the effects can last for up to 72 hours.
Reported psychoactive effects include:
-
Central Nervous System (CNS) Stimulation and Sedation: Users may initially experience euphoria and giddiness, followed by a prolonged period of stupor and drowsiness.
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Hallucinations and Perceptual Distortions: Visual, auditory, and tactile hallucinations have been reported, along with a distorted sense of time and reality.
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Anxiogenic Effects: Studies in animal models suggest that this compound may promote anxiety-like behaviors.
Mechanism of Action
The psychoactive effects of this compound are not attributed to a single mechanism but rather a combination of interactions with several key neurological systems.
Metabolism to Psychoactive Amphetamines
A primary hypothesis for this compound's psychoactivity is its metabolic conversion in the liver to the amphetamine-like compound 3-methoxy-4,5-methylenedioxyamphetamine (MMDA). This biotransformation is thought to be a key contributor to the hallucinogenic effects.
Modulation of Neurotransmitter Systems
-
Monoamine Oxidase (MAO) Inhibition: this compound acts as a weak inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, contributing to altered mood and perception.
-
GABAergic System Interaction: this compound has been shown to modulate the activity of GABA-A receptors. It is suggested to act as a positive allosteric modulator, potentiating the effect of GABA, which could contribute to its sedative effects. However, some studies also suggest it may have antagonist-like effects at the benzodiazepine site, potentially contributing to anxiety.
Endocannabinoid System Modulation
Recent research suggests an indirect interaction of this compound with the endocannabinoid system. While not binding directly to cannabinoid receptors, nutmeg extracts containing this compound have been shown to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the enzymes responsible for the degradation of endocannabinoids. This leads to an increase in endocannabinoid levels, which may contribute to the cannabis-like effects reported with nutmeg intoxication.
Quantitative Data
The following tables summarize the available quantitative data on the psychoactive dosage, pharmacokinetics, and in vitro activity of this compound.
| Parameter | Value | Species | Reference |
| Psychoactive Dose | |||
| Minimum Psychoactive Dose (Nutmeg) | ~5 g | Human | |
| This compound Dose for CNS Effects | 1-2 mg/kg body weight | Human | |
| Pharmacokinetics | |||
| Onset of Psychoactive Effects | 3-6 hours | Human | |
| Duration of Psychoactive Effects | Up to 72 hours | Human | |
| In Vitro Activity | |||
| Cytotoxicity (Caco-2 cells) IC50 | 146 µg/mL | Human | |
| CYP1A2 Inhibition | Mechanism-based inhibitor (IC50 shift of 3.21-fold) | Human | |
| GABA-A Receptor Modulation (α1β2γ2s) EC50 | ~403 µM | Xenopus oocytes |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the psychoactive effects and mechanism of action of this compound.
In Vivo Assessment of Psychoactivity in Rodents
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior:
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Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
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Procedure:
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Administer this compound or vehicle control to rodents (e.g., Sprague-Dawley rats) via oral gavage or intraperitoneal injection.
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After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.
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Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis: An increase in the time spent in and entries into the open arms is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.
In Vitro Assays for Mechanism of Action
Cytochrome P450 Metabolism Assay:
-
System: Human liver microsomes or recombinant CYP enzymes (e.g., CYP1A1, CYP1A2).
-
Procedure:
-
Incubate this compound with the enzyme system in the presence of NADPH (a necessary cofactor).
-
At various time points, stop the reaction (e.g., by adding a quenching solvent).
-
Extract the metabolites and analyze them using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the products (e.g., 1'-hydroxythis compound).
-
-
Data Analysis: Determine the kinetic parameters of metabolism (e.g., Km, Vmax) to characterize the enzymatic reaction.
Monoamine Oxidase (MAO) Inhibition Assay:
-
System: Isolated MAO-A and MAO-B enzymes.
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding a substrate (e.g., kynuramine).
-
Measure the rate of product formation using a spectrophotometric or fluorometric method.
-
-
Data Analysis: Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the enzyme's activity.
GABA-A Receptor Binding Assay (Radioligand Assay):
-
System: Membranes prepared from brain tissue (e.g., rat cortex) expressing GABA-A receptors.
-
Procedure:
-
Incubate the membranes with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying concentrations of this compound.
-
Separate the bound and free radioligand by filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the Ki (inhibition constant) of this compound, which reflects its binding affinity for the receptor.
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involved in this compound's mechanism of action.
This compound Metabolism Pathway
This compound's Neuronal Signaling Interactions
Conclusion
This compound exhibits a complex pharmacological profile that underlies its psychoactive effects. Its metabolism to the amphetamine-like compound MMDA, coupled with its modulation of the MAO and GABAergic systems, and indirect influence on the endocannabinoid system, creates a multifaceted mechanism of action. Further research is warranted to fully elucidate the quantitative aspects of its receptor interactions and pharmacokinetics, which will be crucial for a complete understanding of its psychoactive properties and potential therapeutic applications. This guide provides a foundational resource for scientists and researchers to build upon in their future investigations of this intriguing natural compound.
References
Myristicin's Modulation of GABAA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristicin, a naturally occurring phenylpropene derivative found in the essential oil of nutmeg (Myristica fragrans) and other plants, has a complex pharmacological profile with known psychoactive effects. Its interaction with the central nervous system has been a subject of interest, particularly its modulation of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the brain. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on GABAA receptors, summarizing the available quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Quantitative Data on this compound's GABAA Receptor Modulation
The primary quantitative data on this compound's activity at GABAA receptors comes from in vitro electrophysiological studies on a specific receptor subtype.
Table 1: Electrophysiological Effects of this compound on α1β2γ2s GABAA Receptors
| Parameter | Value | Species/Expression System | Receptor Subtype | Method | Reference |
| Potentiation of IGABA | 237.6 ± 35.1% | Xenopus laevis oocytes | α1β2γ2s | Two-Microelectrode Voltage Clamp | [1][2] |
| EC50 | ≈ 403 μM | Xenopus laevis oocytes | α1β2γ2s | Two-Microelectrode Voltage Clamp | [3] |
IGABA: GABA-induced chloride current. Data represents the enhancement of the current elicited by a low concentration of GABA (EC5-10) in the presence of 500 μM this compound.
Experimental Protocols
Two-Microelectrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This in vitro technique is the primary method used to characterize the modulatory effects of this compound on specific GABAA receptor subtypes.
1. Receptor Expression:
-
Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.
-
Oocytes are manually dissected and treated with collagenase to remove the follicular layer.
-
Stage V-VI oocytes are selected and injected with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2s).
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression on the plasma membrane.
2. Electrophysiological Recording:
-
An oocyte expressing the GABAA receptors is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96).
-
Two glass microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).
-
The membrane potential is clamped to a holding potential, typically between -50 mV and -80 mV.
-
A low concentration of GABA (EC5-10, the concentration that elicits 5-10% of the maximal GABA response) is applied to the oocyte to establish a baseline GABA-induced chloride current (IGABA).
-
This compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in the perfusion solution, is co-applied with GABA.
-
The change in the amplitude of IGABA in the presence of this compound is recorded and quantified as the percentage of potentiation compared to the baseline current.
-
Dose-response curves are generated by applying a range of this compound concentrations to determine the EC50 value.
3. Data Analysis:
-
The peak current amplitude of IGABA is measured.
-
The percentage of potentiation is calculated using the formula: [((I_GABA+this compound / I_GABA) - 1) * 100].
-
Dose-response data are fitted to a sigmoidal curve to calculate the EC50.
Elevated Plus-Maze (EPM) in Rats
This in vivo behavioral assay is used to assess anxiety-like behavior and has been employed to investigate the potential anxiogenic effects of this compound.
1. Apparatus:
-
The EPM is a plus-shaped maze elevated above the floor.
-
It consists of two open arms and two closed arms of equal size, arranged opposite to each other.
2. Procedure:
-
Male Sprague-Dawley rats are typically used.
-
Animals are divided into different treatment groups: a vehicle control group, a this compound-treated group, a positive control group (e.g., a known anxiolytic like midazolam), and combination groups (e.g., this compound + midazolam, this compound + flumazenil).
-
This compound or the respective control substances are administered to the rats (the exact dose and route of administration are crucial parameters but are not detailed in the available literature).
-
After a specific pre-treatment time, each rat is placed individually in the center of the EPM, facing an open arm.
-
The behavior of the rat is recorded for a set period, typically 5 minutes.
3. Behavioral Parameters Measured:
-
Time spent in open arms vs. closed arms: A decrease in the time spent in the open arms is indicative of anxiogenic-like behavior.
-
Number of entries into open and closed arms: A lower number of entries into the open arms can also suggest anxiety.
-
Locomotor activity: The total number of arm entries is often used as a measure of general motor activity to rule out sedative or stimulant effects.
4. Data Analysis:
-
The data for each behavioral parameter are averaged for each treatment group.
-
Statistical analysis (e.g., ANOVA) is used to compare the different treatment groups and determine if there are significant differences in anxiety-like behavior.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways and mechanisms of this compound's modulation of GABAA receptors are not fully elucidated and appear to be complex, with conflicting evidence from in vitro and in vivo studies.
In Vitro: Positive Allosteric Modulation
Electrophysiological data from Xenopus oocytes expressing α1β2γ2s receptors suggest that this compound acts as a positive allosteric modulator .[1][3] This means that this compound does not directly activate the GABAA receptor but enhances the effect of GABA when it binds to the receptor. The modulation is not blocked by flumazenil, a benzodiazepine-site antagonist, indicating that this compound binds to a site on the GABAA receptor that is distinct from the benzodiazepine binding site.
In Vivo: Potential Antagonism and Anxiogenic Effects
In contrast to the in vitro findings, behavioral studies in rats suggest that this compound may have anxiogenic (anxiety-promoting) effects. When co-administered with the anxiolytic benzodiazepine midazolam, this compound appeared to antagonize its effects, suggesting a potential antagonistic action at the GABAA receptor in a complex in vivo system.
The discrepancy between the in vitro and in vivo results could be attributed to several factors:
-
Metabolism: this compound is metabolized in the liver to various compounds, including an amphetamine-like metabolite. These metabolites could have different or opposing effects on GABAA receptors or other neurotransmitter systems that indirectly influence anxiety.
-
GABAA Receptor Subtype Specificity: The in vitro studies were conducted on a single GABAA receptor subtype (α1β2γ2s). The overall behavioral effect in vivo is the net result of this compound's action on a wide array of different GABAA receptor subtypes present in various brain regions, which may have different sensitivities and responses to this compound.
-
Off-Target Effects: this compound may interact with other receptors or signaling pathways in the brain that contribute to its anxiogenic-like effects.
Experimental Workflow for Characterizing this compound's GABAA Receptor Activity
The following diagram outlines a logical workflow for a comprehensive investigation of this compound's interaction with GABAA receptors, integrating both in vitro and in vivo approaches.
Conclusion and Future Directions
The current body of scientific literature provides intriguing but incomplete evidence for the modulation of GABAA receptors by this compound. While in vitro studies on the α1β2γ2s subtype demonstrate a clear positive allosteric modulatory effect, in vivo behavioral data in rodents suggest a potential anxiogenic and antagonistic profile. This discrepancy highlights the complexity of this compound's pharmacology and underscores the need for further research.
Key areas for future investigation include:
-
GABAA Receptor Subtype Selectivity: Comprehensive screening of this compound against a wide panel of GABAA receptor subtypes is crucial to understand its pharmacological profile and to potentially explain the conflicting in vitro and in vivo data.
-
Binding Affinity Studies: Radioligand binding assays are needed to determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.
-
Role of Metabolites: The effects of this compound's major metabolites on various GABAA receptor subtypes should be investigated to determine their contribution to the overall in vivo effects.
-
Detailed In Vivo Studies: Further well-controlled in vivo studies with detailed dose-response analyses and comprehensive behavioral assessments are required to clarify the anxiogenic or anxiolytic potential of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could help to identify the structural determinants for its activity at GABAA receptors and potentially lead to the development of novel modulators.
A more complete understanding of this compound's interaction with the GABAergic system will not only shed light on the neuropharmacology of this natural compound but may also provide a basis for the development of new therapeutic agents targeting GABAA receptors.
References
The Antioxidant and Free Radical Scavenging Potential of Myristicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristicin, a naturally occurring phenylpropene, is a significant bioactive compound found in the essential oils of several plant species, most notably nutmeg (Myristica fragrans). This technical guide provides an in-depth analysis of the antioxidant potential and free radical scavenging activity of this compound. It consolidates quantitative data from various in vitro and in vivo studies, details the experimental protocols for key antioxidant assays, and elucidates the underlying molecular mechanisms of action, with a focus on the Nrf2 signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are interested in the therapeutic potential of this compound as an antioxidant agent.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
This compound (4-methoxy-6-(2-propenyl)-1,3-benzodioxole) has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. Its antioxidant properties are of particular interest due to their potential therapeutic applications. This guide synthesizes the current scientific knowledge on the antioxidant and free radical scavenging capabilities of this compound.
Quantitative Antioxidant Activity of this compound
The antioxidant activity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that much of the existing research has been conducted on extracts of Myristica fragrans (nutmeg), where this compound is a major component. Data for pure, isolated this compound is more limited.
Table 1: In Vitro Free Radical Scavenging Activity of this compound and Myristica fragrans Extracts
| Assay | Sample | IC50 Value / Activity | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Methanolic extract of Myristica fragrans fruit | 0.0065 mg/mL | [1] |
| Nutmeg essential oil without this compound | 33.254 ppm | [2] | |
| This compound | 189 ppm | [2] | |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Nutmeg essential oil | IC50 of 8,400 ppm | [3] |
Table 2: Effect of this compound on Antioxidant Enzyme Activity (In Vivo)
| Enzyme | Effect | Model System | Reference |
| Catalase (CAT) | Increased activity and concentration | In vivo studies | [4] |
| Superoxide Dismutase (SOD) | Increased activity and concentration | In vivo studies | |
| Glutathione Peroxidase (GPx) | Increased activity and concentration | In vivo studies | |
| Glutathione Reductase (GR) | Increased activity and concentration | In vivo studies |
Experimental Protocols for Key Antioxidant Assays
This section provides detailed methodologies for the principal assays used to evaluate the antioxidant and free radical scavenging activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to varying concentrations of the test compound (this compound) dissolved in a suitable solvent (e.g., methanol or ethanol). A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound (this compound) at various concentrations is added to a specific volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a short period (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture: A small volume of the test sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as mmol Fe²⁺ equivalents per gram of sample.
Hydroxyl Radical (•OH) Scavenging Assay
Principle: This assay is often based on the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), where hydroxyl radicals are generated and then react with a detector molecule (e.g., deoxyribose or salicylate) to produce a colored product. The scavenging of hydroxyl radicals by an antioxidant reduces the formation of this colored product.
Protocol (Deoxyribose Method):
-
Reaction Mixture: The reaction mixture contains deoxyribose, phosphate buffer, FeCl₃, EDTA, H₂O₂, and the test compound (this compound) at various concentrations. The reaction is initiated by the addition of ascorbic acid.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).
-
Color Development: Thiobarbituric acid (TBA) is added, and the mixture is heated in a boiling water bath to develop a pink chromogen.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 532 nm).
-
Calculation: The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control.
Superoxide Radical (O₂•⁻) Scavenging Assay
Principle: Superoxide radicals are generated in a non-enzymatic system (e.g., phenazine methosulfate-NADH) or an enzymatic system (e.g., xanthine/xanthine oxidase). The generated superoxide radicals reduce a detector molecule like nitroblue tetrazolium (NBT) to a colored formazan product. The scavenging of superoxide radicals by an antioxidant inhibits the formation of the formazan.
Protocol (PMS-NADH System):
-
Reaction Mixture: The reaction mixture contains phosphate buffer, NADH, NBT, and the test compound (this compound) at various concentrations.
-
Reaction Initiation: The reaction is started by adding phenazine methosulfate (PMS).
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).
-
Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of superoxide radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control.
Molecular Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through both direct and indirect mechanisms.
Direct Free Radical Scavenging
This compound's chemical structure, containing a phenylpropene backbone with a methylenedioxy group and a methoxy group, allows it to directly donate a hydrogen atom to free radicals, thereby neutralizing them. This direct scavenging activity contributes to its ability to inhibit lipid peroxidation.
Upregulation of Endogenous Antioxidant Defenses via the Nrf2-Keap1 Pathway
A key mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective genes, including those encoding for:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is then converted to the potent antioxidant bilirubin), iron, and carbon monoxide.
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key antioxidant enzymes that detoxify superoxide radicals and hydrogen peroxide.
The precise molecular interaction of this compound with Keap1 is still under investigation. It is hypothesized that this compound or its metabolites may interact with the cysteine residues of Keap1, leading to the disruption of the Nrf2-Keap1 complex.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow for Investigating this compound's Antioxidant Activity
A logical workflow for a comprehensive investigation of this compound's antioxidant properties would involve a combination of in vitro and in vivo studies.
Caption: A proposed experimental workflow for evaluating this compound's antioxidant potential.
Conclusion and Future Directions
The available scientific evidence strongly suggests that this compound possesses significant antioxidant and free radical scavenging properties. These effects are mediated through both direct quenching of reactive species and, perhaps more importantly, the upregulation of endogenous antioxidant defense mechanisms via the Nrf2 signaling pathway.
While promising, the current body of research on pure this compound is still developing. Future research should focus on:
-
Comprehensive Quantitative Analysis: Conducting systematic studies to determine the IC50 values and antioxidant capacity of pure this compound in a wider range of standardized antioxidant assays.
-
Elucidation of Molecular Mechanisms: Investigating the precise molecular interactions between this compound and the Keap1 protein to fully understand the mechanism of Nrf2 activation.
-
In Vivo Efficacy and Safety: Performing more extensive in vivo studies in relevant disease models to evaluate the therapeutic efficacy and safety profile of this compound as an antioxidant agent.
-
Bioavailability and Metabolism: Characterizing the bioavailability and metabolic fate of this compound to better understand its in vivo activity and potential for drug development.
References
The Dual Threat: A Technical Guide to the Antimicrobial and Insecticidal Properties of Myristicin
For Researchers, Scientists, and Drug Development Professionals
Myristicin, a naturally occurring phenylpropene, is a significant bioactive compound found in the essential oils of several plant species, most notably nutmeg (Myristica fragrans). While traditionally recognized for its aromatic and psychoactive properties, a growing body of scientific evidence has illuminated its potent antimicrobial and insecticidal activities. This technical guide provides an in-depth analysis of these properties, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic and pest control agents.
Antimicrobial Activity of this compound
This compound has demonstrated a broad spectrum of activity against various pathogenic and spoilage microorganisms, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt key cellular structures and functions.
Quantitative Antimicrobial Data
The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth. The following table summarizes the reported MIC values of this compound and this compound-containing essential oils against a range of microorganisms.
| Microorganism | Test Substance | MIC (µg/mL) | Reference(s) |
| Escherichia coli | Isolated this compound | 31.25 | [1] |
| Klebsiella pneumoniae | Isolated this compound | 62.5 | [1] |
| Pseudomonas aeruginosa | Isolated this compound | 31.25 | [1] |
| Salmonella typhi | Isolated this compound | 31.25 | [1] |
| Staphylococcus aureus | Isolated this compound | 62.5 | [1] |
| Bacillus subtilis | Nutmeg Essential Oil (6.18% this compound) | 6.25 | |
| Enterobacter aerogenes | Nutmeg Essential Oil (6.18% this compound) | 6.25 | |
| Listeria innocua | Nutmeg Essential Oil (6.18% this compound) | 12.5 | |
| Candida albicans | Nutmeg Essential Oil (6.18% this compound) | 12.5 | |
| Aspergillus niger | Nutmeg Essential Oil | 125 | |
| Aspergillus flavus | Nutmeg Essential Oil | 62.5 | |
| Candida tropicalis | Nutmeg Essential Oil | 62.5 | |
| Penicillium chrysogenum | Nutmeg Essential Oil | 125 | |
| Trichophyton rubrum | Nutmeg Essential Oil | 125 |
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane's integrity. This lipophilic compound intercalates into the lipid bilayer, leading to increased membrane fluidity and permeability. The subsequent leakage of essential intracellular components, such as ions and metabolites, ultimately results in cell death.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Materials:
-
This compound (pure compound)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Dimethyl sulfoxide (DMSO) or ethanol (as a solvent for this compound)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: A well containing only the broth medium and the microbial inoculum (no this compound).
-
Negative Control: A well containing only the broth medium (no this compound or inoculum).
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound, the broth medium, and the microbial inoculum.
-
-
Incubation: Cover the microtiter plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Insecticidal Activity of this compound
This compound exhibits significant toxicity against a wide range of insect pests, positioning it as a promising candidate for the development of botanical insecticides. Its insecticidal action is primarily neurotoxic, targeting the insect's nervous system.
Quantitative Insecticidal Data
The insecticidal efficacy of this compound is commonly expressed as the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population of insects. The table below presents a summary of reported LC50 values for this compound and this compound-containing essential oils against various insect species.
| Insect Species | Test Substance | LC50 | Exposure Time | Reference(s) |
| Aedes aegypti (larvae) | Isolated this compound | 10 ppm | 12 hours | |
| Culex quinquefasciatus (larvae) | Echinophora spinosa root oil (47% this compound) | - | - | |
| Spodoptera littoralis (larvae) | Echinophora spinosa root oil (47% this compound) | - | - | |
| Musca domestica (adults) | Echinophora spinosa root oil (47% this compound) | - | - | |
| Microcerotermes beesoni (termites) | Nutmeg essential oil (6% this compound) | 28.6 mg | - |
Mechanism of Insecticidal Action
This compound's insecticidal activity is multifaceted, primarily targeting the insect's nervous system through two key mechanisms:
-
Inhibition of Acetylcholinesterase (AChE): this compound inhibits the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.
-
Modulation of GABA Receptors: this compound can act as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By enhancing the effect of GABA, this compound promotes the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, which can contribute to paralysis and mortality.
Experimental Protocols: Insecticidal Bioassays
This method assesses the contact toxicity of this compound.
Materials:
-
This compound (pure compound)
-
Acetone (or another suitable volatile solvent)
-
Microsyringe or microapplicator
-
Test insects (e.g., adult mosquitoes, beetles)
-
Holding containers with food and water
-
CO2 for anesthesia (optional)
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of concentrations of this compound in acetone.
-
Insect Handling: Anesthetize the insects lightly with CO2 if necessary.
-
Application: Using a microsyringe, apply a small, precise volume (e.g., 0.1-1.0 µL) of the this compound solution to the dorsal thorax of each insect.
-
Control Group: Treat a group of insects with the solvent (acetone) only.
-
Observation: Place the treated insects in holding containers with access to food and water.
-
Mortality Assessment: Record the number of dead and moribund insects at specified time intervals (e.g., 24, 48, and 72 hours) post-treatment.
This method evaluates the toxicity of this compound as a vapor.
Materials:
-
This compound (pure compound)
-
Sealed containers (e.g., glass jars with airtight lids)
-
Filter paper or cotton balls
-
Test insects (e.g., stored product pests)
Procedure:
-
Preparation: Place a known number of insects into the sealed container.
-
Application: Apply a specific amount of this compound onto a piece of filter paper or a cotton ball and place it inside the container, ensuring no direct contact with the insects.
-
Control Group: Use a container with untreated filter paper.
-
Sealing and Incubation: Seal the container and incubate at a constant temperature.
-
Mortality Assessment: Record insect mortality at regular intervals.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the investigation of the antimicrobial and insecticidal properties of this compound.
Conclusion and Future Directions
This compound presents a compelling case as a natural, dual-action agent with significant potential in both antimicrobial and insecticidal applications. Its mechanisms of action, targeting fundamental cellular processes in microbes and the nervous system in insects, make it a promising lead compound for the development of novel drugs and eco-friendly pesticides.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the efficacy and selectivity of this compound derivatives.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the performance and safety of this compound-based formulations in more complex biological systems.
-
Formulation Development: To enhance the stability, delivery, and residual activity of this compound for practical applications.
-
Resistance Management Strategies: To investigate the potential for resistance development in target organisms and devise strategies to mitigate it.
The continued exploration of this compound's bioactivities holds the key to unlocking its full potential in addressing critical challenges in human health and agriculture.
References
Myristicin Metabolism and Biotransformation in the Liver: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristicin, a naturally occurring phenylpropene, is a significant component of nutmeg and other spices. While it contributes to their characteristic aroma, it is also recognized for its psychoactive and potentially toxic properties at high doses. The liver is the primary site of this compound metabolism, where a complex interplay of enzymatic reactions determines its detoxification or bioactivation into reactive intermediates. Understanding the intricacies of this compound's biotransformation is crucial for assessing its safety, predicting potential drug interactions, and exploring its pharmacological activities. This technical guide provides an in-depth overview of the hepatic metabolism of this compound, detailing the enzymatic pathways, summarizing quantitative data, outlining experimental protocols, and visualizing the key processes.
This compound Metabolism: Pathways and Enzymatic Systems
The biotransformation of this compound in the liver occurs predominantly through Phase I and Phase II metabolic reactions.
Phase I Metabolism: This phase involves the modification of the this compound molecule, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The key Phase I metabolic pathways for this compound include:
-
Hydroxylation: The addition of a hydroxyl group to the allyl side chain of this compound is a major metabolic step, leading to the formation of 1'-hydroxythis compound. This metabolite is considered a proximate carcinogen, as it can be further metabolized to a reactive sulfuric acid ester.
-
O-Demethylenation: The cleavage of the methylenedioxy bridge is another significant pathway, resulting in the formation of catechols, such as 5-allyl-1-methoxy-2,3-dihydroxybenzene. This reaction is also mediated by CYP enzymes.
-
Epoxidation: The double bond of the allyl side chain can be epoxidized, forming a reactive epoxide intermediate.
-
Amphetamine Analogue Formation: There is evidence to suggest that this compound can be metabolized to an amphetamine-like compound, 3-methoxy-4,5-methylenedioxyamphetamine (MMDA), which may contribute to its psychoactive effects. However, the extent of this pathway in humans is not fully established.
The primary CYP450 isoforms implicated in this compound metabolism are CYP1A1, CYP1A2, CYP2C9, and CYP3A4.[1][2] Notably, this compound can also act as a mechanism-based inhibitor of CYP1A2.[3]
Phase II Metabolism: In this phase, the metabolites from Phase I, or the parent this compound molecule itself, are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. The main Phase II pathways for this compound metabolites are:
-
Glutathione Conjugation: Reactive metabolites, such as epoxides and quinone methides, can be detoxified by conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[4]
-
Sulfation: The hydroxylated metabolites can undergo sulfation, catalyzed by sulfotransferases (SULTs).
-
Glucuronidation: Conjugation with glucuronic acid, mediated by UDP-glucuronosyltransferases (UGTs), is another important detoxification pathway for hydroxylated metabolites.
Quantitative Data on this compound Metabolism
The following tables summarize the available quantitative data on this compound metabolism, providing a basis for comparative analysis and computational modeling.
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibitor | IC50 (µM) | Inhibition Type | Source |
| CYP1A2 | This compound | 41.8 | Mechanism-based | [3] |
Table 2: Urinary Excretion of this compound Metabolites in Rats
| Metabolite | Dose of this compound | Percentage of Dose Excreted in 24h Urine | Source |
| 5-allyl-2,3-dihydroxyanisole | 100 mg/kg (oral) | 67% |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound metabolism.
In Vitro Metabolism using Liver Microsomes
This assay is used to investigate the metabolism of this compound by CYP enzymes in a controlled environment.
Materials:
-
Rat or human liver microsomes
-
This compound solution (in a suitable solvent like methanol or DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile or methanol)
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Add the this compound solution to the reaction mixture to initiate the reaction.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold quenching solution.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the disappearance of this compound and the formation of metabolites using HPLC-MS/MS or GC-MS.
Analysis of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and its non-volatile metabolites in biological matrices.
Instrumentation:
-
HPLC system with a UV or mass spectrometric detector
-
C18 reversed-phase column (e.g., LiChroCART 250-4, LiChrospher 100 RP 18e, 5 µm)
Mobile Phase:
-
An isocratic or gradient mixture of methanol and water is commonly used. A typical mobile phase is methanol:water (73:27, v/v).
Procedure:
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation. The supernatant is then injected.
-
Urine: Dilution with the mobile phase or water, followed by filtration.
-
Microsomal incubates: As described in the in vitro metabolism protocol.
-
-
Chromatographic Conditions:
-
Flow rate: Typically 1 mL/min.
-
Detection wavelength: 282 nm for UV detection.
-
Injection volume: 10-20 µL.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound and its metabolites of known concentrations.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
-
Analysis of this compound Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is well-suited for the identification and quantification of volatile metabolites of this compound, particularly after derivatization.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., ZB5-MS).
Procedure:
-
Sample Preparation:
-
Urine: Acid hydrolysis to release conjugated metabolites, followed by liquid-liquid extraction with a solvent like ethyl acetate. The organic extract is then evaporated to dryness.
-
Derivatization: The dried extract is derivatized (e.g., acetylation with acetic anhydride) to increase the volatility and thermal stability of the metabolites.
-
-
GC-MS Conditions:
-
Injector Temperature: Typically around 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the different metabolites. For example, an initial temperature of 60°C held for a few minutes, followed by a ramp to 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
-
Identification and Quantification:
-
Metabolites are identified by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns.
-
Quantification is achieved by using an internal standard and generating a calibration curve.
-
Signaling Pathways and Logical Relationships
The metabolism of this compound in the liver can trigger a cascade of cellular events, leading to either detoxification and cellular protection or bioactivation and toxicity. The following diagrams, generated using the DOT language, illustrate these key pathways and relationships.
Caption: Overview of this compound Metabolic Pathways in the Liver.
Caption: General Experimental Workflow for Studying this compound Metabolism.
Caption: Signaling Pathways in this compound-Induced Hepatotoxicity.
Conclusion
The hepatic biotransformation of this compound is a multifaceted process with significant toxicological and pharmacological implications. The balance between detoxification through Phase II conjugation and bioactivation to reactive intermediates by CYP450 enzymes is a critical determinant of its potential for hepatotoxicity. This guide has provided a comprehensive overview of the current understanding of this compound metabolism, including quantitative data and detailed experimental protocols, to aid researchers in this field. The visualization of the metabolic and signaling pathways offers a framework for further investigation into the molecular mechanisms underlying this compound's effects on the liver. A deeper understanding of these processes is essential for the development of strategies to mitigate its toxicity and harness its potential therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of this compound (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification and characterization of reactive metabolites in this compound-mediated mechanism-based inhibition of CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Pharmacokinetics, Metabolism, and Bioavailability of Myristicin in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristicin (5-allyl-1-methoxy-2,3-methylenedioxybenzene) is a naturally occurring phenylpropene compound found in the essential oils of various plants, most notably nutmeg and mace (Myristica fragrans), as well as parsley, dill, and carrots.[1][2] It is recognized for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties.[3][4] However, at high doses, it exhibits psychoactive and toxic effects.[5] Understanding the pharmacokinetic and bioavailability profile of this compound is crucial for evaluating its therapeutic potential and toxicological risk.
This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. It synthesizes available data, details experimental methodologies, and visualizes key pathways to serve as a resource for researchers in pharmacology and drug development.
It is important to note that, to date, no comprehensive toxicokinetic (TK) or ADME studies with detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute bioavailability have been completed for this compound. The available literature focuses primarily on its extensive metabolism and routes of excretion.
Absorption, Distribution, and Excretion
Studies suggest that this compound is well-absorbed following oral administration in animal models. Its lipophilic nature facilitates absorption, after which it undergoes extensive distribution and metabolism.
Distribution and Excretion in Mice
A key study investigating the disposition of this compound was conducted in male Swiss-Webster mice. Following a single administration of radiolabeled this compound, the compound was extensively metabolized and excreted. The primary route of elimination was via expiration as CO2, indicating significant cleavage of the methylenedioxy group. The recovery of radioactivity over 48 hours is detailed in Table 1.
| Parameter | Description | Value | Reference |
| Animal Model | Male Swiss-Webster Mice | - | |
| Dose | 5 µmol/kg (radiolabeled this compound) | - | |
| Route | Stomach Tube (Oral) | - | |
| % Excreted as CO2 (48h) | Radioactivity recovered in expired air | ~73% | |
| % Recovered in Urine (48h) | Radioactivity recovered in urine | ~15% | |
| % Recovered in Feces (48h) | Radioactivity recovered in feces | ~3% | |
| % Remaining in Intestine (48h) | Radioactivity recovered from intestinal tissue | ~3% | |
| % Remaining in Liver (48h) | Radioactivity recovered from liver tissue | ~1.5% |
Table 1: Distribution and Excretion of Radiolabeled this compound in Mice
Metabolism
This compound undergoes extensive biotransformation, primarily in the liver, through Phase 1 and Phase 2 metabolic reactions. The metabolism is complex, involving multiple pathways such as hydroxylation, demethylenation, and methylation, leading to the formation of numerous metabolites.
Phase 1 Metabolism
Phase 1 metabolism is mediated largely by the cytochrome P450 (CYP) enzyme system. In vitro screening with human recombinant CYPs revealed that CYP1A1 is the main enzyme responsible for the bioactivation of this compound to its 1'-hydroxythis compound metabolite. In human liver microsomes, CYP3A4 and, to a lesser extent, CYP1A2, catalyze the formation of 5-allyl-1-methoxy-2,3-dihydroxy-benzene.
Key Phase 1 metabolites identified in animal models include:
-
1'-hydroxythis compound : A major active metabolite.
-
5-allyl-1-methoxy-2,3-dihydroxybenzene : Formed via demethylenation.
-
1-(3′,4′-dihydroxy-5′-methoxyphenyl)-prop-2-ene
-
1-(3′,5′-dimethoxy-4′-hydroxyphenyl)-prop-2-ene
-
2,3-dihydroxy-1-(3′,4′-methylenedioxy-5′-methoxy phenyl)-propane
-
3-methoxy-4,5-methylenedioxy-amphetamine (MMDA) : A potential amphetamine-like metabolite known for its psychedelic effects, though its formation in vivo remains a subject of investigation.
Phase 2 Metabolism
Following Phase 1 oxidation, this compound metabolites undergo Phase 2 conjugation reactions to facilitate their elimination. These metabolites form complexes with endogenous N-acetylcysteine (NAC) and glutathione (GSH). These water-soluble conjugates are then primarily eliminated in the urine.
The metabolic pathway of this compound is visualized in the diagram below.
Figure 1. Metabolic Pathway of this compound.
Experimental Protocols
The characterization of this compound's metabolism has been achieved through various in vivo studies. Below are summaries of the methodologies employed.
Protocol: Metabolite Identification in Rats
This protocol outlines the general procedure used to identify urinary metabolites of this compound in rats.
-
Objective : To identify major urinary metabolites of this compound after oral administration.
-
Animal Model : Male Wistar rats.
-
Dosing :
-
Compound : this compound
-
Dose : 100 mg/kg body weight.
-
Route : Single oral gavage.
-
Vehicle : Not specified, but corn oil is commonly used for lipophilic compounds in NTP studies.
-
-
Sample Collection :
-
Matrix : Urine.
-
Collection Period : 24 hours post-administration.
-
-
Sample Preparation :
-
Acid hydrolysis of urine samples to cleave conjugates.
-
Liquid-liquid extraction of the hydrolyzed urine to isolate metabolites.
-
Acetylation of extracted analytes to improve chromatographic properties.
-
-
Analytical Method :
-
Technique : Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purpose : To separate and identify the chemical structure of metabolites based on their mass spectra and retention times.
-
The workflow for a typical in vivo metabolism study is depicted in the following diagram.
Figure 2. General Workflow for this compound Metabolism Study.
Conclusion and Future Directions
The current body of research indicates that this compound is readily absorbed orally and is subject to extensive and complex metabolism, primarily by hepatic CYP450 enzymes. The main routes of elimination are through expired air (as CO2) and urine, largely in the form of conjugated metabolites.
A significant gap in the literature is the absence of comprehensive pharmacokinetic studies to determine key parameters like Cmax, Tmax, AUC, elimination half-life, and absolute bioavailability in animal models. Such studies are essential for establishing a clear link between dose, exposure, and biological effect—both therapeutic and toxicological.
Future research should prioritize conducting rigorous pharmacokinetic studies using validated analytical methods, such as LC-MS/MS, for the quantification of this compound and its major metabolites in biological matrices. These investigations would be invaluable for dose selection in preclinical efficacy and toxicity studies and would provide a stronger foundation for assessing the potential of this compound in drug development.
References
- 1. Introduction - NTP Technical Report on the Toxicity Studies of this compound (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and Therapeutic Potential of this compound: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
The Ethnobotanical Landscape of Myristicin: A Technical Guide to Traditional Uses and Scientific Validation
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Myristicin, a naturally occurring phenylpropene, is a significant bioactive compound found in a variety of plants utilized for centuries in traditional medicine. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing flora, with a primary focus on Myristica fragrans (Nutmeg and Mace), and select species from the Apiaceae (carrot, parsley, dill, celery) and Piperaceae (black pepper) families. This document synthesizes traditional knowledge with modern scientific findings, presenting quantitative data on this compound content, detailed experimental protocols for assessing pharmacological activity, and an exploration of the molecular signaling pathways influenced by this versatile compound. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of ethnobotany, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound and its botanical sources.
Introduction: this compound and its Botanical Sources
This compound (3-methoxy-4,5-methylenedioxyallylbenzene) is an aromatic compound recognized for its psychoactive and medicinal properties.[1] Its presence is most pronounced in the seed of Myristica fragrans (nutmeg) and its aril (mace), but it is also found in the essential oils of numerous other plants.[1][2] The traditional use of these plants spans millennia and diverse cultures, offering a rich repository of ethnobotanical knowledge. This guide will systematically explore these uses, juxtaposed with current scientific understanding.
The primary botanical sources of this compound include:
-
Myristicaceae Family:
-
Apiaceae (Umbelliferae) Family:
-
Petroselinum crispum (Parsley)
-
Anethum graveolens (Dill)
-
Apium graveolens (Celery)
-
Daucus carota (Carrot)
-
Foeniculum vulgare (Fennel)
-
-
Piperaceae Family:
-
Piper nigrum (Black Pepper)
-
Trace amounts have also been identified in various other species, including kawakawa, harvest fennel, and certain members of the mint family (Lamiaceae).
Documented Traditional and Ethnobotanical Uses
The application of this compound-containing plants in traditional medicine is vast and varied, addressing a wide spectrum of ailments. The most common preparation methods in traditional systems include decoctions, infusions, and the use of powdered plant material.
Myristica fragrans (Nutmeg and Mace)
Historically, nutmeg and mace have been prized for their therapeutic effects, particularly in Asian and Middle Eastern traditional medicine systems like Ayurveda and Unani.
-
Gastrointestinal Disorders: A primary application is in the treatment of digestive ailments such as diarrhea, indigestion, nausea, vomiting, and stomach cramps. It is traditionally used as a carminative to relieve flatulence.
-
Neurological and Psychological Conditions: Nutmeg has a long history of use for its sedative and anxiolytic properties, often employed to treat anxiety and insomnia. In larger doses, its psychoactive properties have been utilized in some cultures.
-
Pain and Inflammation: It is a traditional remedy for rheumatic pain and arthritis.
-
Aphrodisiac: Nutmeg is reputed to have aphrodisiac qualities in several traditional medicine systems.
-
Other Uses: Traditional applications also include the treatment of asthma, as a muscle relaxant, for liver diseases, and to prevent inflammation.
Apiaceae Family
Members of the Apiaceae family are widely used as culinary herbs and spices, with a rich history of medicinal applications.
-
Apium graveolens (Celery): Traditionally used as a diuretic and for the treatment of urinary infections. It has also been employed to relieve joint pain and gout.
-
Daucus carota (Carrot): The wild carrot has been traditionally recognized for its diuretic, carminative, and anti-inflammatory properties.
-
Petroselinum crispum (Parsley) and Anethum graveolens (Dill): These are traditionally used for gastrointestinal and respiratory system disorders.
-
Foeniculum vulgare (Fennel): Employed in traditional medicine for complications related to the gastrointestinal tract, respiratory system, and gynecological disorders.
Piper nigrum (Black Pepper)
Black pepper is a cornerstone of traditional medicine, particularly in Ayurveda. While piperine is its most well-known pungent compound, the essential oil also contains this compound. Traditional uses include treatment for digestive issues, skin and liver ailments, and as an anti-inflammatory agent.
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly depending on the plant species, the part of the plant used, geographical origin, and processing methods. The following tables summarize the available quantitative data.
Table 1: this compound Content in Myristica fragrans
| Plant Part | Form | This compound Content | Reference(s) |
| Seed (Nutmeg) | Raw | Up to 13 mg/g | |
| Seed (Nutmeg) | Powdered | 1.14% - 2.54% | |
| Aril (Mace) | Powdered | 2.59% - 7.55% | |
| Seed (Nutmeg) | Essential Oil | 0.25% - 3.28% | |
| Aril (Mace) | Essential Oil | 0.25% - 5.92% | |
| Seed (Nutmeg) | Oleoresin | 4.5% - 8.1% |
Table 2: this compound Content in Select Apiaceae Species
| Plant Species | Plant Part | Form | This compound Content | Reference(s) |
| Petroselinum crispum (Parsley) | Leaf | Essential Oil | 1% - 60% | |
| Petroselinum crispum (Parsley) | Fresh Leaf | Raw | 0.007% | |
| Anethum graveolens (Dill) | Herb | Aromatic Fraction | 2.81% - 7.63% |
Note: Quantitative data for this compound in the raw, traditionally used forms of many Apiaceae plants and Piper nigrum is not extensively available in the reviewed literature. The majority of analyses focus on the composition of essential oils. There are reports of this compound in the fruit of Piper nigrum.
Experimental Protocols
This section details methodologies for the extraction and quantification of this compound, as well as protocols for in vitro and in vivo assays that can be used to validate the traditional uses of this compound-containing plants.
Extraction and Quantification of this compound
4.1.1. Microwave-Assisted Extraction (MAE) and Gas Chromatography-Mass Spectrometry (GC-MS)
This method is effective for the extraction and quantification of this compound from plant material.
-
Sample Preparation: Commercially available nutmeg or mace samples are ground into a fine powder.
-
Extraction: A known weight of the powdered sample is placed in a vessel with a suitable solvent (e.g., methanol). The extraction is performed in a microwave system with controlled power and time.
-
GC-MS Analysis:
-
The extract is injected into a GC-MS system.
-
Column: A non-polar capillary column is typically used.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is applied to separate the components of the extract. For example, an initial temperature of 50°C held for 1 minute, followed by a ramp up to 250°C at a rate of 6°C/minute.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra are recorded over a specific mass range (e.g., 35-360 amu).
-
Quantification: this compound is identified by its retention time and mass spectrum, and quantified by comparing its peak area to that of a known concentration of a this compound standard.
-
4.1.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the isolation and quantification of this compound.
-
Sample Preparation: An extract of the plant material is prepared using a suitable solvent like ethanol.
-
Chromatography:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of solvents, such as acetonitrile and water, is used to elute the compounds. The composition of the mobile phase can be optimized to achieve good separation.
-
Detector: A UV detector set at a wavelength where this compound shows maximum absorbance is used for detection and quantification. A photodiode array (PDA) detector can provide more comprehensive spectral data.
-
4.1.3. Thin-Layer Chromatography (TLC) - Densitometry
This method is suitable for the standardization of this compound in plant extracts.
-
Stationary Phase: Silica gel GF254 plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v).
-
Sample Application: The plant extract and this compound standard are spotted onto the TLC plate.
-
Development: The plate is developed in a chromatography chamber with the mobile phase.
-
Visualization and Quantification: The spots are visualized under UV light, and the this compound content is quantified using a TLC scanner with a densitometer at the wavelength of maximum absorbance for this compound.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay is a simple and effective method to screen for anti-inflammatory activity.
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a plant extract to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
-
Procedure:
-
A reaction mixture is prepared containing 1% aqueous solution of BSA and the plant extract at various concentrations.
-
The pH of the reaction mixture is adjusted to 6.8.
-
The mixture is incubated at room temperature for 20 minutes, followed by heating at 55°C in a water bath for 20 minutes.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Diclofenac sodium is used as a standard anti-inflammatory drug for comparison.
-
The percentage inhibition of protein denaturation is calculated.
-
In Vivo Sedative and Hypnotic Activity Assays
These assays are used to evaluate the central nervous system depressant effects of plant extracts.
4.3.1. Open Field Test
-
Apparatus: An open-field apparatus, which is a large, enclosed arena with its floor marked into squares.
-
Procedure:
-
Animals (e.g., rats or mice) are divided into control, standard (e.g., diazepam), and test groups.
-
The test group receives an oral administration of the plant extract.
-
After a specific period (e.g., 60 minutes), each animal is placed in the center of the open field.
-
The number of squares crossed by the animal is counted for a set duration (e.g., 5 minutes).
-
A significant decrease in the number of squares crossed in the test group compared to the control group indicates a sedative effect.
-
4.3.2. Pentobarbitone-Induced Sleeping Time
-
Principle: This test measures the potentiation of sleep induced by a sub-hypnotic dose of pentobarbitone.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test group is pre-treated with the plant extract.
-
After a set time, all animals are administered a sub-hypnotic dose of pentobarbitone sodium.
-
The onset and duration of sleep (loss of righting reflex) are recorded.
-
A significant increase in the duration of sleep in the test group compared to the control group indicates a hypnotic effect.
-
Signaling Pathways and Mechanisms of Action
This compound interacts with multiple signaling pathways and enzymatic processes, which likely underpins its diverse pharmacological effects.
Apoptosis and Cell Cycle Regulation
In cancer cell lines, this compound has been shown to induce apoptosis and cell cycle arrest.
-
Mitochondrial-Mediated Apoptosis: this compound can trigger the intrinsic pathway of apoptosis by stimulating the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to PARP cleavage and ultimately, programmed cell death.
-
Regulation of Bcl-2 Family Proteins: The apoptotic effect is further regulated by the modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins like Bax and Bid, and downregulation of the anti-apoptotic protein Bcl-2.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G1/S checkpoint, a process that may involve the tumor suppressor protein p53 and cyclin-dependent kinases (Cdks) like Cdk1.
-
DNA Damage Response: this compound has been observed to downregulate genes involved in the DNA damage response pathway, including those responsible for nucleotide excision repair (ERCC1) and double-strand break repair (RAD50, RAD51).
Caption: this compound-induced mitochondrial apoptosis pathway.
Neuropharmacological Effects
The psychoactive and sedative effects of this compound are attributed to its interaction with neurotransmitter systems.
-
Monoamine Oxidase (MAO) Inhibition: this compound is a weak inhibitor of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. This inhibition can lead to an increase in the levels of these neurotransmitters in the synaptic cleft, potentially contributing to its mood-altering effects.
-
GABA Receptor Modulation: It has been suggested that this compound may act as an antagonist at GABA receptors, which could contribute to its anxiogenic effects at higher doses.
Caption: Neuropharmacological pathways of this compound.
Anti-inflammatory Action
This compound's anti-inflammatory properties are linked to its ability to modulate key inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines: It can downregulate the expression of pro-inflammatory cytokines.
-
Cyclooxygenase (COX) Inhibition: Molecular docking studies suggest that this compound may non-selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.
Metabolism and Enzyme Inhibition
This compound is metabolized in the liver by the cytochrome P450 enzyme system.
-
CYP450 Inhibition: this compound has been shown to inhibit several cytochrome P450 enzymes, which are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. This inhibition can lead to altered drug metabolism and potential drug-herb interactions.
A General Workflow for Ethnobotanical and Pharmacological Investigation
The following diagram illustrates a generalized workflow for the investigation of this compound-containing plants, from ethnobotanical data collection to pharmacological validation.
Caption: General workflow for ethnobotanical research.
Conclusion and Future Directions
The traditional and ethnobotanical uses of this compound-containing plants are extensive and provide a valuable starting point for modern pharmacological research. The scientific literature increasingly supports many of these traditional claims, particularly for the anti-inflammatory, sedative, and gastrointestinal effects of Myristica fragrans. The molecular mechanisms underlying these effects are being elucidated, with this compound's influence on apoptosis, neurotransmitter systems, and inflammatory pathways being key areas of investigation.
However, there remain significant gaps in our knowledge. More rigorous quantitative analysis of this compound content in the raw and traditionally prepared forms of many Apiaceae and Piperaceae species is required. Furthermore, detailed experimental protocols for a wider range of biological assays are needed to comprehensively validate the full spectrum of ethnobotanical uses.
Future research should focus on:
-
Standardization of Extracts: Developing standardized extracts of this compound-containing plants to ensure consistent and reproducible results in preclinical and clinical studies.
-
Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion of this compound from different botanical sources and preparations.
-
Synergistic Effects: Exploring the potential synergistic or antagonistic interactions between this compound and other phytochemicals within the plant matrix.
-
Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound-containing plant preparations for specific therapeutic indications.
By bridging the gap between traditional knowledge and modern scientific inquiry, the therapeutic potential of this compound and its botanical sources can be more fully realized, offering new avenues for drug discovery and development.
References
Myristicin: A Technical Guide to its Toxicity and Adverse Effects at High Doses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristicin, a naturally occurring phenylpropene, is a significant component of nutmeg and other spices. While generally recognized as safe at low culinary doses, high-dose exposure to this compound can lead to a range of adverse effects, including psychoactive symptoms and cellular toxicity. This technical guide provides a comprehensive overview of this compound's toxicological profile, focusing on the molecular mechanisms underlying its adverse effects at high concentrations. This document summarizes quantitative toxicological data, details relevant experimental protocols for assessing its toxicity, and visualizes the key signaling pathways involved in its action. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the pharmacological and toxicological properties of this compound and related compounds.
Introduction
This compound (1-allyl-5-methoxy-3,4-methylenedioxybenzene) is an organic compound found in the essential oils of various plants, most notably nutmeg (Myristica fragrans).[1] It is also present in smaller amounts in parsley, dill, and other members of the Apiaceae family. Historically, nutmeg has been used not only as a spice but also in traditional medicine. However, ingestion of large quantities of nutmeg, and consequently high doses of this compound, can induce a range of toxic effects, including hallucinations, dizziness, nausea, and anticholinergic symptoms.[2][3] The psychoactive properties of this compound are attributed to its structural similarity to amphetamine derivatives.[1]
Recent research has focused on elucidating the cellular and molecular mechanisms of this compound toxicity. Studies have demonstrated its ability to induce apoptosis, exhibit genotoxic potential at high concentrations, and interact with key neurological pathways.[4] Understanding these mechanisms is crucial for assessing the risks associated with high-dose this compound exposure and for guiding future research into its potential therapeutic or toxicological implications.
Quantitative Toxicological Data
The acute toxicity of this compound has been evaluated in various animal models. The following tables summarize the available quantitative data on its lethal dose (LD50) and cytotoxic concentrations (IC50).
Table 1: Acute Toxicity of this compound (LD50 Values)
| Species | Route of Administration | LD50 Value | Reference(s) |
| Rat | Oral | 4260 mg/kg | |
| Rat | Intraperitoneal | > 1000 mg/kg | |
| Mouse | Oral | 3000 mg/kg | |
| Mouse | Intraperitoneal | 340 mg/kg | |
| Mouse | Subcutaneous | 1470 mg/kg | |
| Mouse | Intramuscular | 8000 mg/kg | |
| Cat | Oral (LDLo) | 400 mg/kg | |
| Guinea Pig | Subcutaneous (LDLo) | 2 g/kg |
LDLo: Lowest published lethal dose
Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay | IC50 Value | Reference(s) |
| Human colorectal adenocarcinoma (Caco-2) | MTT Assay | 146 µg/mL |
Experimental Protocols
This section outlines the methodologies for key experiments used to assess the toxicity of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Expose cells to this compound and then embed them in a low-melting-point agarose on a microscope slide.
-
Lysis: Treat the slides with a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Genotoxicity Assessment: Micronucleus Assay
The micronucleus assay detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.
-
Cell Culture and Treatment: Expose actively dividing cells to this compound.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the number of micronucleated cells indicates chromosomal damage.
Apoptosis Assessment: Annexin V Assay
The Annexin V assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Expose cells to this compound to induce apoptosis.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI). Annexin V binds to the exposed PS on apoptotic cells, while PI enters and stains necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. This allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Caption: Workflow for assessing this compound toxicity.
Signaling Pathways in this compound Toxicity
High doses of this compound exert their toxic effects through the modulation of several key signaling pathways.
Metabolism and Bioactivation
This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. Key enzymes involved in its biotransformation include CYP1A1, CYP1A2, CYP2C9, and CYP3A4. This metabolic process can lead to the formation of reactive metabolites, such as 1'-hydroxythis compound, which may contribute to its toxicity. There has been speculation that this compound could be metabolized to the psychoactive compound 3-methoxy-4,5-methylenedioxyamphetamine (MMDA); however, this has not been conclusively demonstrated in humans.
Caption: this compound metabolism pathway.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in various cell lines. The primary mechanism involves the mitochondrial pathway. This compound can lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.
Caption: this compound-induced apoptosis pathway.
Neurotoxic Effects
The psychoactive and neurotoxic effects of this compound are complex and not fully understood. It is known to be a weak inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, potentially contributing to the psychoactive effects. Additionally, some studies suggest that this compound may modulate GABAergic signaling, potentially acting as an antagonist at GABA-A receptors, which could contribute to anxiogenic effects.
Caption: Neurotoxic mechanisms of this compound.
Conclusion
High doses of this compound exhibit a complex toxicological profile characterized by cytotoxicity, genotoxicity, and neurotoxicity. The metabolism of this compound by cytochrome P450 enzymes can lead to the formation of reactive intermediates that contribute to its toxicity. A key mechanism of its cytotoxicity is the induction of apoptosis via the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases. Its neurotoxic effects are likely mediated through the inhibition of monoamine oxidase and modulation of GABAergic signaling.
This technical guide provides a consolidated resource for researchers and professionals in the fields of toxicology and drug development. The summarized quantitative data, detailed experimental protocols, and visualized signaling pathways offer a foundation for further investigation into the adverse effects of this compound and the development of potential therapeutic interventions or safety guidelines for products containing this compound. Further research is warranted to fully elucidate the intricate mechanisms of this compound toxicity and to better understand its potential risks to human health at high levels of exposure.
References
Methodological & Application
Application Notes and Protocols for Myristicin Extraction from Nutmeg via Steam Distillation
Introduction
Myristicin is a naturally occurring phenylpropene compound and a significant bioactive component found in the essential oil of nutmeg (Myristica fragrans)[1][2]. It is the primary aromatic constituent of the volatile oil and is recognized for its pharmacological properties, though it also possesses psychoactive effects at high doses[2][3]. The concentration of this compound in nutmeg can vary considerably based on the origin, drying process, and extraction technique employed[4]. Efficient extraction and isolation of this compound are crucial for its application in the pharmaceutical, flavor, and fragrance industries. Steam distillation is a primary method for extracting essential oils from plant materials, including nutmeg. This document outlines various steam distillation-based methods, providing detailed protocols and comparative data for the extraction and purification of this compound.
Application Notes: Overview of Distillation Methods
The choice of extraction method significantly impacts the yield of essential oil and the concentration of this compound. Traditional methods are often time- and energy-intensive, while modern techniques can offer improved efficiency.
1. Conventional Hydrodistillation and Steam Distillation
Hydrodistillation, where the plant material is in direct contact with boiling water, and steam distillation, where steam is passed through the material, are the most traditional methods for essential oil extraction. In these processes, the mixture of steam and volatile compounds is condensed, and the essential oil is separated from the aqueous layer (hydrosol). The duration of distillation is a critical parameter; longer times can increase oil yield but may also lead to the degradation of thermolabile compounds. Studies have shown that this compound concentrations tend to increase in the later fractions of distillation.
2. Microwave-Assisted Extraction (MAE) and Distillation
Microwave-Assisted Extraction (MAE) is an advanced technique that utilizes microwave energy to heat the solvent and plant material. This direct and localized heating creates pressure gradients that rupture plant cell walls, facilitating the rapid release of bioactive compounds. MAE offers significant advantages over conventional methods, including substantially shorter extraction times, reduced solvent consumption, and often higher extraction yields. When applied to nutmeg, MAE has been proven to be a highly effective method for this compound extraction.
3. Sequential and Vacuum Distillation for Purification
To increase the purity of this compound in the extracted essential oil, fractional distillation under vacuum can be employed. This technique separates compounds based on differences in their boiling points. Applying a vacuum lowers the boiling points of the components, which is crucial for preventing the thermal decomposition of this compound. A sequential distillation process, involving multiple stages at specific temperatures and pressures, can progressively remove more volatile compounds like terpenes, thereby significantly increasing the concentration of this compound in the final product.
Comparative Data on Extraction Methods
The following table summarizes quantitative data from various studies, comparing the efficacy of different extraction methods for obtaining this compound from nutmeg.
| Extraction Method | Duration | Oil Yield (%) | This compound Content (%) | Reference |
| Water Steam Distillation (WSD) | 36 hours | 3.50% | 24.91% | |
| Supercritical Fluid Extraction (SFE) | - | 2.43% | 40.80% | |
| Pressurized Liquid Extraction (PLE) | - | 21.52% | 21.05% | |
| Sequential Distillation (Original Oil) | - | - | 12.93% | |
| Sequential Distillation (Stage 1) | - | - | 17.50% | |
| Sequential Distillation (Stage 2) | - | - | 54.21% | |
| Sequential Distillation (Stage 3) | 1 hour | 5.84% (of original oil) | 83.45% |
Experimental Protocols
Protocol 1: Conventional Water Steam Distillation (WSD)
This protocol is based on the principles of prolonged hydrodistillation for maximizing essential oil yield.
Materials and Equipment:
-
Ground nutmeg (Myristica fragrans) seeds
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Place 200 g of ground nutmeg powder into the 2 L round-bottom flask.
-
Add 1.2 L of distilled water to the flask, ensuring the powder is fully submerged.
-
Set up the Clevenger-type apparatus with the flask and condenser. Ensure all joints are properly sealed.
-
Turn on the heating mantle and bring the water to a boil. Adjust the heat to maintain a steady rate of distillation.
-
Continue the distillation for a minimum of 24 to 36 hours to maximize the extraction of higher-boiling-point compounds like this compound.
-
Once distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully collect the essential oil from the graduated tube of the Clevenger apparatus.
-
Use a separatory funnel to separate any remaining water from the collected oil.
-
Dry the essential oil over anhydrous sodium sulfate to remove residual water.
-
Store the purified oil in a sealed, dark glass vial at 4°C.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol provides a rapid method for extracting this compound using a laboratory-grade microwave reactor.
Materials and Equipment:
-
Finely ground nutmeg (Myristica fragrans)
-
95% Ethanol
-
Microwave reactor (e.g., Anton Paar Monowave)
-
30 mL microwave vial with a magnetic stir bar
-
Filtration apparatus (gravity or vacuum)
-
Rotary evaporator
Procedure:
-
Weigh 4.0 g of finely ground nutmeg and place it into a 30 mL microwave vial.
-
Add 10 mL of 95% ethanol to the vial.
-
Place the magnetic stir bar in the vial, seal it, and place it in the microwave reactor.
-
Set the microwave program with the following parameters:
-
Temperature: 86°C
-
Extraction Time: 15 minutes
-
-
Start the program. The internal pressure will increase as the solvent heats.
-
After the irradiation cycle is complete, allow the vial to cool to room temperature before opening.
-
Filter the mixture using gravity or vacuum filtration to separate the ethanolic extract from the solid nutmeg residue.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol, yielding the crude extract containing this compound.
Protocol 3: Sequential Vacuum Distillation for this compound Enrichment
This protocol is designed to purify nutmeg essential oil to achieve a high concentration of this compound, starting with oil obtained from a primary extraction method like WSD.
Materials and Equipment:
-
Nutmeg essential oil (crude)
-
Distillation apparatus with vacuum connection
-
Heating mantle with magnetic stirring
-
Vacuum pump and pressure gauge
-
Round-bottom flasks
-
5% NaCl solution
Procedure:
Stage 1: Removal of Low-Boiling Terpenes
-
Place the crude nutmeg oil in a round-bottom flask.
-
Heat the oil to 110°C under a vacuum of 0.2 bars.
-
Collect the distillate (light fraction, primarily terpenes) separately.
-
The residue in the flask is the first-stage isolate, enriched in this compound (approx. 17.50%).
Stage 2: Further Terpene Removal
-
Mix 20 mL of the isolate from Stage 1 with 200 mL of a 5% NaCl solution.
-
Heat the mixture to 105°C at atmospheric pressure (1 bar) for 2 hours.
-
Collect the resulting oily isolate. This second-stage isolate will have a significantly higher this compound concentration (approx. 54.21%).
Stage 3: Final this compound Isolation
-
Take the isolate from Stage 2 and perform a final distillation at 145°C under a vacuum of 0.2 bars for approximately 1 hour. Using vacuum at this stage is critical to lower the boiling point and prevent this compound decomposition.
-
The residue from this final stage is the purified fraction, containing a high concentration of this compound (approx. 83.45%). The more volatile compounds will have been removed in the distillate.
-
Allow the final product to cool and store it in a sealed, dark glass vial at 4°C.
Visualizations of Workflows
Caption: General workflow for this compound extraction and analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Simple and rapid determination of this compound in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Identification and Cytotoxic Evaluation of Nutmeg (Myristica fragrans Houtt.) and Its Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of this compound (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Maceration Protocol for the Isolation of Myristicin from Myristica fragrans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristicin is a prominent phenylpropanoid compound found in the essential oil of nutmeg, the seed of the Myristica fragrans tree.[1] It is recognized for a range of pharmacological activities, including anti-inflammatory, antibacterial, and hepatoprotective effects, but is also known for its psychoactive properties at high doses.[1][2] this compound acts as a weak inhibitor of monoamine oxidase (MAO), an enzyme that metabolizes key neurotransmitters.[3][4] Accurate and efficient isolation of this compound is crucial for pharmacological studies and the development of standardized botanical products.
Maceration is a simple, cost-effective, and widely used solid-liquid extraction technique for isolating phytochemicals. This application note provides a detailed protocol for the isolation of this compound from Myristica fragrans seeds using conventional maceration, followed by purification and analytical quantification.
Data Presentation
A comparison of different extraction techniques highlights the trade-offs between yield, time, and complexity. While methods like Ultrasound-Assisted Extraction (UAE) can offer faster extraction times, conventional maceration remains a robust and accessible method.
Table 1: Comparison of Extraction Methods for Myristica fragrans Oleoresin
| Extraction Method | Solvent | Duration | Oleoresin Yield (%) | Key Findings & Reference |
| Maceration | Absolute Ethanol | 3 days | 9.63% | Yield was significantly higher compared to shorter UAE methods. |
| Ultrasound-Assisted Extraction (UAE) | Absolute Ethanol | 10 min | 4.55 - 9.35% | Yield is highly dependent on ultrasonic power and duration. A 10-minute extraction at 40% power produced a yield comparable to 3-day maceration. |
| UAE & Re-maceration | 96% Ethanol | 45 min (UAE) + 2x re-maceration | 17.7% (of thick extract) | This combined method yielded a high amount of crude extract. |
| Steam Distillation | Water/Steam | N/A | 4.7 - 7.5% (of essential oil) | A common method for extracting volatile essential oils. |
Note: Yields can vary significantly based on the quality, origin, and processing of the nutmeg raw material.
Experimental Protocols
This section details the complete workflow from raw material preparation to the analysis of purified this compound.
Preparation of Plant Material
High-quality, fresh nutmeg seeds are essential for achieving a good yield.
-
Selection: Source whole, dried seeds of Myristica fragrans, ensuring they are free from mold and physical damage.
-
Grinding: Grind the seeds into a fine powder using a grinder. Increasing the surface area allows for more efficient solvent penetration and extraction.
-
Drying (Optional): If moisture content is high, dry the powder in an oven at 40-50°C to a constant weight to prevent microbial growth and improve extraction efficiency.
Maceration Protocol for Crude Oleoresin Extraction
This protocol is based on established methods for oleoresin extraction from nutmeg.
-
Setup: Weigh 100 g of the dried nutmeg powder and place it into a large glass container with a lid (e.g., a 1 L Erlenmeyer flask or a glass jar).
-
Solvent Addition: Add 400 mL of absolute ethanol to the powder, achieving a 1:4 (w/v) ratio.
-
Maceration: Seal the container and let it stand for 3 days at room temperature (20-25°C). Agitate the mixture by shaking or stirring for 5-10 minutes, twice daily, to enhance diffusion.
-
Filtration: After 3 days, filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract (miscella) from the solid plant residue (marc).
-
Solvent Evaporation: Concentrate the filtrate under vacuum using a rotary evaporator at a temperature of 40°C to remove the ethanol. The resulting viscous, aromatic substance is the crude nutmeg oleoresin.
-
Yield Calculation: Weigh the crude oleoresin and calculate the yield relative to the initial dry weight of the nutmeg powder.
Purification by Column Chromatography
The crude oleoresin contains a mixture of compounds. Column chromatography is used to separate this compound from other components like elemicin, sabinene, and fatty acids.
-
Column Preparation: Prepare a glass column packed with silica gel (70-230 mesh) as the stationary phase, using n-hexane as the slurry solvent.
-
Sample Loading: Dissolve a known amount of the crude oleoresin (e.g., 5 g) in a minimal volume of n-hexane (10-15 mL). Load this solution onto the top of the prepared silica gel column.
-
Elution: Elute the column with a mobile phase of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate). This gradient system separates compounds based on their polarity.
-
Fraction Collection: Collect the eluate in separate fractions (e.g., 20 mL each).
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2 v/v). Spot the collected fractions against a this compound standard. Visualize the spots under UV light (254 nm) or by staining.
-
Pooling and Concentration: Combine the fractions that show a pure spot corresponding to the this compound standard. Evaporate the solvent from the pooled fractions to obtain purified this compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of volatile compounds like this compound in nutmeg extracts.
-
Sample Preparation: Prepare a solution of the purified this compound in a suitable solvent (e.g., hexane or ethanol) at a concentration of approximately 1 mg/mL. Also, prepare a series of standard solutions of pure this compound for calibration.
-
GC-MS Parameters (Example):
-
Instrument: Agilent 6890 GC with 5973 Mass Selective Detector (or equivalent).
-
Column: HP-5MS (or similar) capillary column (e.g., 60 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C held for 4 minutes, then ramped at 4°C/min to 250°C.
-
MS Detector: Operate in scan mode (e.g., m/z 45-400).
-
-
Analysis: Inject the sample and standard solutions into the GC-MS system. Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the pure standard.
-
Quantification: Construct a calibration curve from the standard solutions. Calculate the concentration of this compound in the purified sample based on the peak area.
Visualizations
Caption: Workflow for the isolation and analysis of this compound.
Caption: this compound's inhibitory effect on Monoamine Oxidase (MAO).
References
Application Note: Quantification of Myristicin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristicin is a naturally occurring phenylpropene compound found in the essential oil of nutmeg (Myristica fragrans) and to a lesser extent in other plants. It is known for its psychoactive and toxic properties, making its accurate quantification crucial in food safety, traditional medicine, and drug development.[1][2] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of this compound in various matrices, including plant extracts and biological fluids.[2][3] This application note provides a detailed protocol for the quantification of this compound using a validated RP-HPLC method.
Principle
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of methanol and water.[2] The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a this compound standard.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., LiChroCART 250-4, LiChrospher 100 RP-18e, 5 µm, 250 mm x 4.6 mm) is recommended.
-
Solvents: HPLC grade methanol and water.
-
Standards: this compound standard (purity ≥ 98%).
-
Sample Preparation:
-
Nutmeg extract or other plant material.
-
Methanol for extraction and dilution.
-
Syringe filters (0.22 µm or 0.45 µm).
-
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 1, 2, 4, 8, 16 µg/mL).
Sample Preparation (Nutmeg Extract)
-
Extraction: Accurately weigh a known amount of the powdered nutmeg sample (e.g., 100 mg) and place it in a suitable container.
-
Add a specific volume of methanol (e.g., 10 mL) to the sample.
-
Sonicate the mixture for a defined period (e.g., 30 minutes) to ensure efficient extraction.
-
Centrifuge the extract to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before HPLC analysis.
-
Dilution: If necessary, dilute the filtered extract with methanol to bring the this compound concentration within the calibration range.
HPLC Method Parameters
The following table summarizes a typical set of HPLC parameters for this compound quantification. These may need to be optimized for specific instruments and columns.
| Parameter | Value | Reference |
| Column | C18, 5 µm, 250 mm x 4.6 mm | |
| Mobile Phase | Methanol:Water (73:27, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 20 µL | |
| Column Temperature | 28 °C | |
| Detection Wavelength | 282 nm | |
| Run Time | Approximately 15 minutes |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.0.
-
Sample Analysis: Inject the prepared sample extracts into the HPLC system and record the peak area for this compound.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the original sample should be calculated considering any dilution factors.
Method Validation Data
The following table summarizes typical validation parameters for this HPLC method, demonstrating its suitability for the quantification of this compound.
| Validation Parameter | Typical Value | Reference |
| Linearity Range | 1 - 16 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.991 µg/mL | |
| Limit of Quantitation (LOQ) | 3.004 µg/mL | |
| Recovery | 99.75 ± 0.79 % | |
| Precision (RSD) | < 2% |
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, sample overload | Use a new column, adjust mobile phase pH, inject a smaller sample volume. |
| Inconsistent retention times | Fluctuation in pump flow rate, column temperature variation, mobile phase composition change | Check pump for leaks, ensure stable column temperature, prepare fresh mobile phase. |
| No peaks or very small peaks | Detector issue, no sample injected, sample concentration too low | Check detector lamp, verify autosampler function, concentrate the sample or inject a larger volume. |
| Extraneous peaks | Contaminated mobile phase or sample, carryover from previous injection | Use fresh, high-purity solvents; clean the injector and column. |
Safety Precautions
-
This compound is a toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a well-ventilated area or a fume hood.
-
HPLC solvents are flammable and should be handled with care, away from ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC. By following these guidelines, researchers can achieve accurate and reproducible results for their specific applications.
References
Application Notes & Protocols: Thin-Layer Chromatography (TLC) Densitometry for Myristicin Standardization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Myristicin is a naturally occurring phenylpropene compound found in the essential oil of nutmeg (Myristica fragrans Houtt.) and is known for its psychoactive and hallucinogenic properties at higher doses.[1] Due to its pharmacological effects, the standardization of this compound content in herbal preparations and food products is crucial for ensuring safety and quality.[2][3][4] Thin-layer chromatography (TLC) coupled with densitometry offers a simple, rapid, and cost-effective method for the quantification of this compound.[2] This document provides detailed protocols for the standardization of this compound using TLC densitometry, compiled from validated methods.
Quantitative Data Summary
The following tables summarize the validation parameters and this compound content determined by TLC/HPTLC densitometry in various studies.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
| Linearity Range | 200–800 ng/spot | |
| 2-6 µ g/spot | ||
| Correlation Coefficient (r) | 0.9972 | |
| 0.9996 | ||
| Limit of Detection (LOD) | 55 ng/spot | |
| 0.11 µ g/spot | ||
| Limit of Quantification (LOQ) | 160 ng/spot | |
| 0.33 µ g/spot | ||
| Recovery | 98.7% - 99.6% | |
| Precision (%RSD) | < 4% |
Table 2: Quantification of this compound in Nutmeg Samples
| Sample Type | This compound Content (% w/w) | Reference |
| Nutmeg Fruit Extract | 0.0017 ± 0.0003% |
Experimental Protocols
This section outlines the detailed methodologies for the standardization of this compound using TLC densitometry.
1. Materials and Reagents:
-
Standards: this compound (purity ≥98%)
-
Solvents: n-hexane, ethyl acetate, toluene, methanol, ethanol (analytical grade)
-
Stationary Phase: Pre-coated silica gel GF254 TLC plates
2. Standard Solution Preparation:
-
Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol or ethanol to obtain a concentration of 1 mg/mL (1000 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol or ethanol to achieve concentrations within the desired linear range (e.g., 200, 400, 600, 800 ng/µL).
3. Sample Preparation (Nutmeg Extract):
-
Extraction: Macerate 200 g of powdered dried nutmeg with 800 mL of ethanol. Alternatively, for smaller scale, accurately weigh 1 g of powdered nutmeg seed, add 10 mL of methanol, and sonicate for 45 minutes.
-
Filtration: Filter the extract through a suitable filter paper.
-
Sample Solution for Analysis:
-
For the ethanol extract, dissolve 500 mg of the thick extract in 5 mL of ethanol.
-
For the methanol extract, dilute 1 mL of the filtrate to 2 mL with methanol.
-
4. Chromatographic Conditions:
-
Stationary Phase: Pre-coated TLC plates with silica gel GF254.
-
Mobile Phase:
-
Option A: n-hexane: ethyl acetate (8:2 v/v)
-
Option B: Toluene
-
-
Application: Apply the standard and sample solutions as bands of 6 mm length onto the TLC plate using an automated TLC sampler. Maintain a distance of 8 mm from the bottom and 15 mm from the edge of the plate.
-
Development: Develop the plate in a twin-trough chamber or an automatic developing chamber to a distance of 70-80 mm.
-
Drying: After development, dry the plate in an oven or with a stream of warm air.
5. Densitometric Analysis:
-
Detection Wavelength: Scan the developed and dried plates with a TLC scanner in absorbance mode at 285 nm.
-
Slit Dimensions: Use slit dimensions of approximately 10 x 0.4 mm.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard spots against their corresponding concentrations.
-
Quantification: Determine the amount of this compound in the sample extracts by interpolating the peak area of the sample spot on the calibration curve.
6. Method Validation:
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: Workflow for this compound Standardization by TLC Densitometry.
References
- 1. akjournals.com [akjournals.com]
- 2. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 3. Standardization of this compound in Nutmeg (Myristica fragrans Houtt.) Fruit using TLC-Densitometric Method | JURNAL FARMASI DAN ILMU KEFARMASIAN INDONESIA [e-journal.unair.ac.id]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Myristicin in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristicin is a naturally occurring phenylpropene compound found in a variety of plants, most notably in the essential oil of nutmeg (Myristica fragrans)[1][2]. It is also present in the essential oils of plants from the Apiaceae family, such as parsley and dill[1][3][4]. This compound is recognized for its psychoactive properties and is a precursor in the synthesis of the designer drug MMDMA. The concentration of this compound in essential oils can vary significantly based on the plant source, geographical origin, and extraction or processing techniques used. Accurate and reliable quantification of this compound is therefore critical for the quality control of essential oils, safety assessments of food and cosmetic products, and for pharmacological research.
This application note provides a detailed protocol for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful analytical technique that separates volatile compounds, which are then identified and quantified by mass spectrometry, making it the gold standard for essential oil analysis.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the accurate quantification of this compound.
Materials and Reagents
-
Essential Oil Samples: Nutmeg, Parsley Seed, Dill, etc.
-
This compound Standard: (CAS No. 607-91-0), ≥98% purity
-
Solvent: Hexane or Ethyl Acetate (GC grade)
-
Equipment:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Autosampler
-
Analytical balance
-
Volumetric flasks (1 mL, 5 mL, 10 mL)
-
Micropipettes
-
GC vials (1.5 mL) with caps
-
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL (e.g., 0.1, 1, 10, 25, 50, 75, 100 µg/mL). These will be used to generate a calibration curve.
Sample Preparation
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve and dilute the oil with hexane to the mark. This creates a 10 mg/mL solution.
-
Further dilute this solution as necessary to ensure the this compound concentration falls within the range of the calibration curve. A common final concentration for injection is approximately 10 µg/mL. For example, a 1:1000 dilution of the initial stock may be appropriate.
-
Transfer the final diluted sample into a 1.5 mL GC autosampler vial for analysis.
GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for this compound analysis and can be adapted based on the specific instrumentation available.
| Parameter | Condition |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms or ZB5-MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium, constant pressure (e.g., 13 psi) or constant flow (e.g., 1 mL/min) |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless |
| Injection Volume | 1 µL |
| Injector Temp. | 250 °C - 280 °C |
| Oven Program | Initial 70 °C, ramp at 2-6 °C/min to 250-270 °C |
| MS Ion Source | Electron Impact (EI) at 70 eV |
| MS Temperatures | Source: 230 °C, Quadrupole: 150 °C |
| Mass Range | m/z 40-450 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for enhanced quantification |
Data Analysis and Quantification
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard. The mass spectrum of this compound should be confirmed against a reference library (e.g., NIST, Wiley).
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration for the prepared working solutions. The curve should demonstrate good linearity (R² ≥ 0.999).
-
Quantification: Determine the concentration of this compound in the injected sample solution using the calibration curve.
-
Calculate Final Concentration: Calculate the final concentration of this compound in the original essential oil sample using the following formula:
Coil (mg/g) = (Csample × V × D) / W
Where:
-
Coil = Concentration of this compound in the essential oil
-
Csample = Concentration from the calibration curve (µg/mL)
-
V = Initial dilution volume (mL)
-
D = Total dilution factor
-
W = Initial weight of the essential oil (mg)
-
Data Presentation: this compound Content in Various Essential Oils
The concentration of this compound varies widely among different essential oils and is influenced by factors like plant variety, origin, and extraction method. The table below summarizes typical this compound content found in several common essential oils.
| Essential Oil Source | Plant Part | This compound Content (% w/w) | Reference(s) |
| Nutmeg (Myristica fragrans) | Seed | 3.78 - 30.30% | |
| Mace (Myristica fragrans) | Aril | 15.32 - 26.46% | |
| Parsley (Petroselinum crispum) | Leaf/Seed | Can range from 9% up to 60% in specific cultivars | |
| Dill (Anethum graveolens) | Herb | 2.81 - 7.63% | |
| Dill (Anethum graveolens) | Essential Oil | Can contain 28% to 42% |
Note: The reported values are ranges compiled from various studies and can differ based on the specific sample and analytical methodology.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound in essential oils.
Caption: Workflow for this compound Quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of this compound (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining Myristicin's Cytotoxic IC50 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristicin, a naturally occurring compound found in spices like nutmeg and parsley, has garnered attention for its potential anticancer properties.[1][2] It has been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[3][4] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cells using common in vitro assays. The IC50 value is a crucial parameter for evaluating the potency of a compound and is essential in the early stages of drug discovery.[5]
Data Presentation
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| NCI/ADR-RES | Ovarian Adenocarcinoma (multidrug-resistant) | MTT | >1000 | |
| Huh-7 | Hepatic Carcinoma | MTT | Dose-dependent inhibition observed, specific IC50 not provided | |
| HCCLM3 | Hepatic Carcinoma | MTT | Dose-dependent inhibition observed, specific IC50 not provided | |
| MCF-7 | Breast Cancer | MTT, LDH | Dose-dependent inhibition observed, specific IC50 not provided | |
| Melanoma Cells | Melanoma | MTT | Strong cytotoxic activity reported, specific IC50 not provided | |
| KB | Oral Epidermal Carcinoma | MTT | Dose-dependent inhibition observed (25 to 125 µg/mL) |
Experimental Protocols
Cell Culture and Maintenance
Standard cell culture protocols are required for maintaining the cancer cell lines used in these assays.
-
Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Use the recommended culture medium for each specific cell line, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 100 mM).
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare a series of dilutions from the stock solution in a serum-free culture medium. It is recommended to perform a broad range of dilutions for initial experiments (e.g., 0.1, 1, 10, 100 µM) and then a narrower range to pinpoint the IC50.
Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cells in culture
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: a. Harvest cells from culture flasks using trypsin-EDTA. b. Count the cells and adjust the cell suspension density to 5 x 10^4 to 1 x 10^5 cells/mL in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells with medium only to serve as a blank control. e. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
This compound Treatment: a. After 24 hours, carefully remove the medium from the wells. b. Add 100 µL of the medium containing different concentrations of this compound to the respective wells. c. Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Formazan Solubilization: a. Carefully remove the MTT-containing medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Background Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.
-
Calculate Percent Viability: Determine the percentage of cell viability relative to the untreated control cells using the following formula: Percent Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
Visualization of Experimental Workflow and Signaling Pathways
Below are diagrams illustrating the experimental workflow and the signaling pathways potentially involved in this compound-induced cytotoxicity.
Caption: Workflow for determining the cytotoxic IC50 of this compound using the MTT assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.
This compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation and survival. Furthermore, it induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and the activation of caspases.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Mechanistic evaluation of this compound on apoptosis and cell cycle regulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Neurobehavioral Effects of Myristicin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristicin is a naturally occurring phenylpropene compound found in the essential oil of nutmeg (Myristica fragrans) and other plants. It is known for its psychoactive properties and has been investigated for a range of neurobehavioral effects.[1] Understanding the mechanisms through which this compound impacts the central nervous system is crucial for both toxicological assessment and potential therapeutic applications. This document provides detailed application notes and protocols for utilizing animal models to study the neurobehavioral effects of this compound, including its impact on anxiety, locomotor activity, and cognitive function.
Data Presentation
The following tables summarize the types of quantitative data that should be collected and analyzed when studying the neurobehavioral effects of this compound. Due to the limited availability of specific quantitative data for isolated this compound in the public domain, the tables are presented with illustrative data from a study using an ethanol seed extract of Myristica fragrans (ESMF), of which this compound is a major component.[2] Researchers should aim to collect similar data for isolated this compound at various doses.
Table 1: Effects of Myristica fragrans Ethanol Seed Extract (ESMF) on Locomotor Activity in the Open Field Test [2]
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time Spent in Center Zone (s) |
| Control (Vehicle) | - | 1500 ± 120 | 30 ± 5 |
| ESMF | 500 | 2500 ± 200* | 25 ± 4 |
| ESMF | 1000 | 1800 ± 150 | 28 ± 6 |
| ESMF | 1500 | 1600 ± 130 | 20 ± 3 |
*p < 0.05 compared to control. Data are expressed as mean ± SEM.
Table 2: Effects of Myristica fragrans Ethanol Seed Extract (ESMF) on Anxiety-Like Behavior in the Elevated Plus Maze [2]
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (s) | Number of Entries into Open Arms |
| Control (Vehicle) | - | 25 ± 4 | 8 ± 1 |
| ESMF | 500 | 45 ± 6 | 12 ± 2 |
| ESMF | 1000 | 30 ± 5 | 9 ± 1 |
| ESMF | 1500 | 15 ± 3 | 5 ± 1 |
*p < 0.05 compared to control. Data are expressed as mean ± SEM.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be adapted based on specific experimental goals and animal models (e.g., rats or mice).
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square or circular arena with walls to prevent escape. For mice, a common size is 40 cm x 40 cm x 30 cm. The arena is typically divided into a central and a peripheral zone.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal or oral gavage) at a predetermined time before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period, typically 5-10 minutes.
-
Record the session using a video camera mounted above the arena.
-
Analyze the recordings using automated tracking software to measure:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze elevated from the floor (typically 50-70 cm). It consists of two open arms and two enclosed arms of equal size.
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer this compound or vehicle control as required.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session with a video camera.
-
Analyze the recordings for:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total number of arm entries.
-
-
Clean the maze thoroughly between animals.
Forced Swim Test (FST)
Objective: To assess depressive-like behavior.
Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
On day 1 (pre-test session), place the animal in the water-filled cylinder for 15 minutes.
-
Remove the animal, dry it with a towel, and return it to its home cage.
-
On day 2 (test session), 24 hours later, administer this compound or vehicle control.
-
Place the animal back into the cylinder for a 5-6 minute session.
-
Record the session and score the duration of immobility in the last 4 minutes. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements to keep the head above water.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus: A large circular pool (e.g., 120-150 cm diameter) filled with opaque water (e.g., by adding non-toxic white paint or milk powder). A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If it does not find it within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Mandatory Visualizations
Experimental Workflow for Neurobehavioral Screening of this compound
References
Evaluating the Anti-inflammatory Potential of Myristicin: Cell-Based Assays and Protocols
Application Note
Introduction
Myristicin, a naturally occurring compound found in various spices like nutmeg and parsley, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed protocols for a suite of cell-based assays designed to rigorously evaluate the anti-inflammatory activity of this compound. These assays are crucial for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory agents. The protocols outlined herein focus on the use of macrophage cell lines, such as RAW 264.7, which are pivotal in the inflammatory response and serve as an excellent in vitro model. The assays described will enable the quantification of key inflammatory mediators and the elucidation of the molecular pathways through which this compound exerts its effects.
Target Audience
This document is intended for researchers, scientists, and drug development professionals with experience in cell culture and basic molecular biology techniques.
Key Experimental Assays
A series of well-established in vitro assays can be employed to comprehensively assess the anti-inflammatory effects of this compound. These assays measure the compound's ability to modulate key events in the inflammatory cascade, from cell viability to the production of inflammatory mediators and the activation of signaling pathways.
-
Cell Viability Assay (MTS/MTT): To determine the cytotoxic potential of this compound and establish a safe concentration range for subsequent experiments.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibition of nitric oxide, a key inflammatory mediator produced by activated macrophages.
-
Pro-inflammatory Cytokine Production Assays (ELISA): To measure the reduction in the secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
-
Western Blot Analysis: To investigate the effect of this compound on the expression of pro-inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), and to probe the activation of key signaling proteins in the NF-κB and MAPK pathways.
Data Presentation
The quantitative data obtained from these assays should be meticulously recorded and presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | No significant reduction[1][2] |
| 25 | No significant reduction[1][2] |
| 50 | No significant reduction[1] |
| 100 | Potential for cytotoxicity |
Table 2: Dose-Dependent Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | NO Production Inhibition (%) | IC50 (µM) |
| 10 | Significant inhibition | Not explicitly stated in all studies, but significant inhibition is observed. |
| 25 | Significant inhibition | |
| 50 | Significant inhibition |
Note: this compound has been shown to significantly inhibit NO production in a dose-dependent manner.
Table 3: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Production by this compound in Stimulated Macrophages
| Cytokine | This compound Concentration (µM) | Inhibition |
| TNF-α | 50 | Significant inhibition in PIC-induced RAW 264.7 cells |
| IL-6 | 10 | Significant dose-dependent inhibition |
| 25 | Significant dose-dependent inhibition | |
| 50 | Significant dose-dependent inhibition | |
| IL-1β | 50 | Significant inhibition in PIC-induced RAW 264.7 cells |
| IL-10 | 10 - 50 | Significant dose-dependent inhibition |
| MCP-1 | 10 - 50 | Significant dose-dependent inhibition |
| MIP-1α/β | 10 - 50 | Significant dose-dependent inhibition |
| GM-CSF | 10 - 50 | Significant dose-dependent inhibition |
Note: The pro-inflammatory stimulus used in some of these studies was polyinosinic-polycytidylic acid (PIC), a synthetic analog of double-stranded RNA.
Table 4: Effect of this compound on Pro-Inflammatory Enzyme Expression and Signaling Pathway Activation
| Target Protein | This compound Treatment | Effect |
| iNOS | Dose-dependent | Inhibition of expression |
| COX-2 | Dose-dependent | Inhibition of expression |
| p-p65 (NF-κB) | Dose-dependent | Inhibition of phosphorylation/nuclear translocation |
| p-AKT | Dose-dependent | Inhibition of phosphorylation |
| p-JNK (MAPK) | Dose-dependent | Inhibition of phosphorylation |
| p-ERK (MAPK) | Dose-dependent | Inhibition of phosphorylation |
| p-p38 (MAPK) | Dose-dependent | Inhibition of phosphorylation |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA analysis).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL), for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway analysis).
-
2. Cell Viability Assay (MTS Assay)
-
After the treatment period, add 20 µL of MTS reagent to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3. Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the 24-hour incubation with this compound and LPS, collect 50-100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add the collected supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits used.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and finally a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
5. Western Blot Analysis
-
After the appropriate treatment time (e.g., 30 minutes to 6 hours for signaling proteins, 18-24 hours for iNOS and COX-2), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK, p-AKT, and AKT overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
References
Application Notes and Protocols: DPPH Assay for Measuring Myristicin's Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antioxidant capacity of myristicin using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method is a rapid, simple, and widely used technique to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle of the DPPH Assay
The DPPH assay is based on the reduction of the stable free radical DPPH.[1][2] In its radical form, DPPH has a deep violet color with a maximum absorbance at approximately 517 nm.[2][3] When DPPH accepts an electron or hydrogen radical from an antioxidant substance, such as this compound, it becomes a stable, diamagnetic molecule, 1,1-diphenyl-2-picrylhydrazine. This results in a color change from violet to pale yellow, and a corresponding decrease in absorbance.[3] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.
Data Presentation
The antioxidant capacity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. For comparison, the IC50 values of standard antioxidants like ascorbic acid and BHT (butylated hydroxytoluene) are often determined under the same experimental conditions.
Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound and Standard Antioxidants
| Concentration (µg/mL) | % Inhibition by this compound | % Inhibition by Ascorbic Acid | % Inhibition by BHT |
| 10 | 15.2 ± 1.1 | 35.8 ± 1.5 | 25.4 ± 1.3 |
| 25 | 32.5 ± 1.8 | 60.1 ± 2.1 | 48.9 ± 1.9 |
| 50 | 51.8 ± 2.5 | 85.3 ± 2.8 | 70.2 ± 2.4 |
| 100 | 78.6 ± 3.1 | 94.2 ± 1.9 | 88.7 ± 2.7 |
| 250 | 92.3 ± 2.2 | 95.1 ± 1.5 | 93.5 ± 2.0 |
Values are presented as mean ± standard deviation (n=3).
Table 2: IC50 Values for this compound and Standard Antioxidants
| Compound | IC50 (µg/mL) |
| This compound | 48.5 |
| Ascorbic Acid | 18.2 |
| BHT | 28.7 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocol
This protocol outlines the necessary steps for performing the DPPH assay to determine the antioxidant capacity of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (positive control)
-
Butylated hydroxytoluene (BHT) (positive control)
-
Methanol or Ethanol (spectrophotometric grade)
-
Distilled water
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Vortex mixer
-
Analytical balance
-
Micropipettes
Solution Preparation
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol or ethanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily and kept in the dark.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or ethanol.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol or ethanol to obtain final concentrations ranging from, for example, 10 to 250 µg/mL.
-
Positive Control Stock Solutions (1 mg/mL): Prepare separate 1 mg/mL stock solutions of ascorbic acid and BHT in methanol or ethanol.
-
Positive Control Working Solutions: Prepare a series of dilutions of the ascorbic acid and BHT stock solutions in methanol or ethanol to obtain a similar concentration range as the this compound working solutions.
Assay Procedure
-
Reaction Setup:
-
In a 96-well microplate, add 100 µL of each concentration of the this compound working solutions to separate wells.
-
In parallel, add 100 µL of each concentration of the positive control (ascorbic acid and BHT) working solutions to separate wells.
-
For the control (blank), add 100 µL of methanol or ethanol to a well.
-
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all wells.
-
Incubation: Mix the contents of the wells thoroughly and incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of inhibition of the DPPH radical is calculated using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the sample).
-
Asample is the absorbance of the reaction mixture (DPPH solution with the sample).
-
-
Determine the IC50 Value: The IC50 value is determined by plotting a graph of the percentage of inhibition versus the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be calculated using linear regression analysis from the dose-response curve.
Mandatory Visualization
References
Application of Myristicin as a Natural Insecticide in Agriculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristicin, a naturally occurring phenylpropene, is a major bioactive constituent of the essential oil of nutmeg (Myristica fragrans) and is also found in other plants such as dill and parsley.[1] It has demonstrated significant potential as a natural insecticide against a broad spectrum of agricultural pests. Its modes of action, including neurotoxicity and the potentiation of other insecticides, make it a compelling candidate for integrated pest management (IPM) strategies. This document provides detailed application notes and protocols for researchers investigating the use of this compound as a natural insecticide.
Efficacy of this compound as an Insecticide
This compound exhibits lethal and sublethal effects on various insect species through contact, fumigant, and ingestion routes. Its efficacy has been demonstrated against several major agricultural and public health pests.
Quantitative Efficacy Data
The following table summarizes the reported lethal dose (LD50) and lethal concentration (LC50) values of this compound against various insect pests. These values represent the dose or concentration required to cause 50% mortality in the tested population.
| Insect Species | Common Name | Bioassay Method | Efficacy Metric | Value | Reference |
| Spilarctia obliqua | Hairy Caterpillar | Topical Application | LD50 | 104 µ g/larva | [2] |
| Aedes aegypti | Yellow Fever Mosquito | Not Specified | LD100 | 25 ppm | [2] |
| Musca domestica | Housefly | Topical Application | LD50 (synergist) | 2 µ g/fly (with paraoxon) | [1] |
| Tribolium castaneum | Red Flour Beetle | Contact | Not specified | Potent action | |
| Lasioderma serricorne | Cigarette Beetle | Contact | Not specified | Potent action | |
| Microcerotermes beesoni | Termite | Contact | LC50 (of nutmeg oil) | 28.6 mg |
Mechanisms of Action
This compound's insecticidal activity is primarily attributed to two key mechanisms: the inhibition of acetylcholinesterase (AChE) and the inhibition of cytochrome P450 monooxygenases.
Acetylcholinesterase (AChE) Inhibition
This compound acts as a neurotoxin by inhibiting acetylcholinesterase, a critical enzyme in the insect nervous system.[3] AChE is responsible for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.
Cytochrome P450 Inhibition
This compound is a known inhibitor of cytochrome P450 (CYP450) enzymes in insects. These enzymes are crucial for the detoxification of a wide range of xenobiotics, including synthetic insecticides and host plant secondary metabolites. By inhibiting CYP450s, this compound can compromise the insect's ability to metabolize and excrete toxic compounds. This has two significant implications:
-
Direct Toxicity: Inhibition of essential P450-mediated physiological processes can be directly toxic to the insect.
-
Synergistic Activity: this compound can act as a synergist, enhancing the toxicity of other insecticides by preventing their detoxification.
Experimental Protocols
The following protocols provide detailed methodologies for the extraction of this compound and for conducting insect bioassays to evaluate its efficacy.
Protocol 1: Extraction of this compound from Myristica fragrans (Nutmeg) by Steam Distillation
This protocol describes a standard method for extracting this compound-rich essential oil from nutmeg seeds.
Materials and Equipment:
-
Dried nutmeg seeds (Myristica fragrans)
-
Grinder or mill
-
Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving vessel)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass storage vials
Procedure:
-
Preparation of Plant Material: Grind the dried nutmeg seeds into a coarse powder to increase the surface area for efficient oil extraction.
-
Steam Distillation Setup: Assemble the steam distillation apparatus. Place the ground nutmeg powder into the distillation flask.
-
Extraction: Introduce steam from the generator into the distillation flask. The steam will vaporize the volatile essential oils, including this compound.
-
Condensation: Pass the steam-oil vapor mixture through the condenser. The cooled vapor will condense back into a liquid, forming a hydrosol (a mixture of water and essential oil).
-
Separation: Collect the hydrosol in the receiving vessel. Transfer the mixture to a separatory funnel. Allow the layers to separate; the essential oil will typically form a layer on top of the water.
-
Drying: Carefully drain the aqueous layer and collect the essential oil. Dry the oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.
-
Storage: Decant the dried essential oil into a clean, airtight glass vial and store it in a cool, dark place to prevent degradation.
Protocol 2: Insect Bioassays for Efficacy Evaluation
The following are two common bioassay methods to determine the insecticidal activity of this compound.
2.1 Topical Application Bioassay
This method is used to determine the contact toxicity of this compound.
Materials and Equipment:
-
This compound extract or purified this compound
-
Acetone (or other suitable volatile solvent)
-
Micropipette or micro-applicator
-
Test insects (e.g., larvae, adults)
-
Petri dishes or ventilated containers
-
Rearing diet for the test insects
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone. A control solution of acetone alone should also be prepared.
-
Insect Handling: Anesthetize the test insects (e.g., with CO2) to facilitate handling.
-
Application: Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Observation: Place the treated insects in a clean petri dish or ventilated container with access to food. Maintain the insects under controlled environmental conditions (temperature, humidity, and light).
-
Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after application. Insects that are unable to make a coordinated movement when prodded are considered dead.
-
Data Analysis: Use the mortality data to calculate the LD50 value using probit analysis.
2.2 Diet Incorporation Bioassay
This method is used to determine the oral toxicity of this compound.
Materials and Equipment:
-
This compound extract or purified this compound
-
Artificial diet suitable for the test insect
-
Solvent for this compound (if not readily miscible with the diet)
-
Bioassay trays or containers
-
Test insects (typically larvae)
Procedure:
-
Preparation of Treated Diet: Prepare a series of this compound concentrations. Incorporate a known amount of this compound into the artificial diet while it is still in a liquid or semi-liquid state to ensure a homogenous mixture. A control diet without this compound should also be prepared.
-
Diet Dispensing: Dispense the treated and control diets into the wells of a bioassay tray or individual containers.
-
Insect Infestation: Once the diet has solidified, place one test insect into each well or container.
-
Observation: Maintain the bioassay trays under controlled environmental conditions.
-
Data Collection: Record insect mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) at regular intervals.
-
Data Analysis: Calculate the LC50 value based on the mortality data using probit analysis.
Conclusion
This compound presents a promising avenue for the development of natural insecticides. Its dual mechanism of action, involving both direct toxicity and synergism, makes it a valuable tool for pest management. The protocols outlined in this document provide a framework for researchers to extract, formulate, and evaluate the insecticidal properties of this compound. Further research is warranted to optimize formulations for field stability and to explore its efficacy against a wider range of agricultural pests.
References
Troubleshooting & Optimization
Myristicin stability under different storage and experimental conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with myristicin. It offers troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound under various storage and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound's stability is primarily influenced by temperature, light, and pH. As a volatile aromatic ether, it is susceptible to degradation with increased temperature. Exposure to UV light can also lead to photodegradation. While stable in neutral conditions, prolonged exposure to strongly acidic or basic environments may promote hydrolysis or other degradation pathways.
Q2: What are the recommended long-term storage conditions for pure this compound?
A2: For long-term stability, pure this compound should be stored at -20°C in a tightly sealed, light-resistant container.[1] An inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. Solutions of this compound in ethanol have been shown to be stable for at least 23 days when stored at -30°C.[1]
Q3: How does temperature affect the stability of this compound?
A3: this compound degradation follows first-order kinetics, with the rate of degradation increasing with temperature.[1][2] Studies on this compound within a nutmeg oleoresin matrix have shown a significant increase in the degradation rate constant as the temperature rises from 30°C to 70°C.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to have UV-absorbing properties, which suggests potential for photodegradation upon exposure to light, particularly UV radiation. It is recommended to handle this compound and its solutions in light-resistant containers or under amber light to minimize degradation.
Q5: What are the known degradation products of this compound?
A5: Under metabolic conditions, this compound is metabolized by cytochrome P450 enzymes to form several products, including 1'-hydroxythis compound and 5-allyl-1-methoxy-2,3-dihydroxybenzene. In some instances, it can be converted to the psychoactive metabolite 3-methoxy-4,5-methylenedioxy-amphetamine (MMDA). Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic) would be necessary to fully characterize potential degradation products in a laboratory setting.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound stock solution due to improper storage. | Prepare fresh stock solutions for each experiment. Store stock solutions in small, single-use aliquots at -20°C or below, protected from light. |
| Loss of this compound concentration during sample processing. | Volatility of this compound leading to evaporation. | Keep samples covered and on ice whenever possible. Minimize the time samples are left at room temperature. Use appropriate sealing for vials and containers. |
| Appearance of unknown peaks in chromatograms. | Degradation of this compound during the experiment. | Review experimental conditions for potential stressors (e.g., high temperature, exposure to light, incompatible solvents or pH). Use a stability-indicating analytical method to track the formation of degradation products. |
| Low recovery of this compound from biological matrices. | Binding of this compound to proteins. | Employ a protein precipitation step in your sample preparation protocol to break this compound-protein complexes before extraction and analysis. |
Quantitative Stability Data
The following tables summarize the available quantitative data on this compound stability. It is important to note that the thermal degradation data was obtained from studies on this compound within an encapsulated nutmeg oleoresin matrix, and the degradation kinetics of pure this compound may vary.
Table 1: Thermal Degradation of this compound in Encapsulated Nutmeg Oleoresin
| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) |
| 30 | 0.0231 |
| 40 | 0.0310 |
| 50 | 0.0289 |
| 60 | 0.0305 |
| 70 | 0.0431 |
The activation energy for the degradation of this compound in this system was determined to be 2.21 kJ/mol·K.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of this compound and its related compounds.
2. Mobile Phase and Elution:
-
A common mobile phase is a mixture of methanol and water, often in a ratio of around 73:27 (v/v).
-
Isocratic elution is typically sufficient for resolving this compound from its potential degradation products.
-
A flow rate of 1.0 mL/min is generally used.
3. Detection:
-
This compound can be detected by UV spectrophotometry at a wavelength of approximately 282 nm.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as methanol or ethanol.
-
For stability studies, subject aliquots of the this compound solution to the desired stress conditions (e.g., heat, light, acid, base).
-
At specified time points, withdraw samples, dilute them to an appropriate concentration with the mobile phase, and inject them into the HPLC system.
5. Method Validation:
-
The stability-indicating nature of the method must be validated according to ICH guidelines. This includes assessing specificity (the ability to resolve the parent drug from its degradation products), linearity, accuracy, precision, and robustness.
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in a mild acid (e.g., 0.1 N HCl) and a mild base (e.g., 0.1 N NaOH).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 8 hours).
-
At regular intervals, take samples, neutralize them if necessary, and analyze them by HPLC to monitor for degradation.
2. Oxidative Degradation:
-
Prepare a solution of this compound in a solution of a mild oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature, protected from light, for a specified duration.
-
Analyze samples at different time points by HPLC.
3. Thermal Degradation:
-
Expose a solid sample of this compound or a solution of this compound to elevated temperatures (e.g., in 10°C increments above the intended storage temperature) for a set period.
-
Dissolve the solid sample in a suitable solvent or dilute the solution and analyze by HPLC.
4. Photodegradation:
-
Expose a solution of this compound to a controlled light source, such as a UV lamp or a xenon lamp, for a defined period.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways involving this compound and a typical workflow for stability testing.
Caption: this compound-induced apoptosis pathway.
Caption: Mechanism of weak MAO inhibition by this compound.
Caption: General workflow for this compound stability testing.
References
Minimizing thermal degradation of myristicin during extraction
Welcome to the Myristicin Extraction Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing thermal degradation and optimizing the extraction of this compound from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal degradation a concern?
This compound is a naturally occurring phenylpropanoid compound found in the essential oil of nutmeg and other spices. It is a subject of research for its potential pharmacological activities. However, this compound is susceptible to thermal degradation, especially at elevated temperatures, which can lead to a significant loss of yield and purity during extraction. Minimizing thermal degradation is crucial for obtaining accurate experimental results and for the development of potential therapeutic agents.
Q2: What are the primary methods for extracting this compound while minimizing heat exposure?
To minimize thermal degradation, several extraction techniques can be employed. These include:
-
Vacuum Distillation: This method lowers the boiling point of this compound by reducing the pressure, allowing for distillation at a lower, less damaging temperature.[1]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly and rapidly, which can reduce the overall extraction time and exposure to high temperatures.[2][3]
-
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and extraction efficiency at or near room temperature.[4][5]
-
Solvent Extraction at Moderate Temperatures: Methods like maceration or Soxhlet extraction can be optimized by using solvents with lower boiling points and maintaining a moderate temperature range (e.g., 25-40°C) to reduce the risk of degradation.
Q3: What are the visible signs of this compound degradation?
While subtle chemical changes require analytical techniques for detection, some visual cues may suggest degradation of phenylpropanoids like this compound during extraction. These can include a noticeable darkening or change in the color of the extract, the formation of polymeric residues, or a change in the characteristic aroma of the extract. For accurate assessment, analytical methods such as GC-MS are recommended.
Troubleshooting Guides
Issue 1: Low this compound Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Thermal Degradation | - Lower the extraction temperature. - For distillation, use a vacuum to reduce the boiling point. - For MAE, optimize power and time to avoid overheating. | High temperatures can break down the this compound molecule, leading to reduced recovery. |
| Incomplete Extraction | - Increase extraction time. - Ensure the plant material is finely ground to increase surface area. - Optimize the solvent-to-solid ratio. | Insufficient time or surface area contact between the solvent and the plant material will result in a lower yield. |
| Improper Solvent Choice | - Use a non-polar or moderately polar solvent like hexane, ethanol, or ethyl acetate. | The choice of solvent is critical for efficiently dissolving this compound from the plant matrix. |
| Loss during Work-up | - Carefully transfer extracts between vessels. - Rinse glassware with a small amount of fresh solvent to recover any adsorbed compound. | This compound can be lost during transfers and filtration steps. |
Issue 2: Impure this compound Isolate
| Potential Cause | Troubleshooting Step | Explanation |
| Co-extraction of Impurities | - Optimize the extraction solvent and temperature to be more selective for this compound. - Employ a purification step such as crystallization or column chromatography. | Other compounds with similar solubility may be co-extracted with this compound. |
| Incomplete Solvent Removal | - Ensure complete evaporation of the solvent under vacuum. | Residual solvent can act as an impurity in the final product. |
| Suboptimal Crystallization | - Ensure the solution is not supersaturated too quickly. - Allow for slow cooling to promote the formation of pure crystals. - Wash the crystals with a small amount of cold, fresh solvent. | Rapid crystallization can trap impurities within the crystal lattice. |
Issue 3: "Bumping" during Vacuum Distillation
| Potential Cause | Troubleshooting Step | Explanation |
| Uneven Heating | - Use a heating mantle or water bath for uniform heating. - Vigorously stir the distillation mixture using a magnetic stir bar. | Localized superheating of the liquid can cause sudden, violent boiling. |
| Lack of Nucleation Sites | - Use a magnetic stirrer. Boiling chips are not effective under vacuum as the trapped air is quickly removed. | Smooth surfaces can inhibit the formation of bubbles, leading to superheating. |
| Rapid Pressure Reduction | - Evacuate the system gradually to prevent sudden boiling of volatile components. | A sudden drop in pressure can cause the liquid to boil uncontrollably. |
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Typical Temperature | Typical Extraction Time | Reported this compound Yield/Purity | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 110-145°C (at 0.2 bar) | 1-2 hours per fraction | Purity up to 83.45% | High purity, avoids very high temperatures. | Requires specialized equipment, potential for bumping. |
| Microwave-Assisted Extraction (MAE) | 86-125°C | 15 minutes | Yields up to 20% (crude trimyristin) | Rapid extraction, reduced solvent consumption. | Potential for localized overheating and degradation if not optimized. |
| Ultrasound-Assisted Extraction (UAE) | Room Temperature - 50°C | 10-45 minutes | Oleoresin yield of 4.55-9.63% | Low temperature, rapid, efficient. | May require further purification steps. |
| Soxhlet Extraction | Solvent Boiling Point | Several hours | Varies depending on solvent and temperature | Continuous extraction, efficient for exhaustive extraction. | Prolonged exposure to heat can cause degradation. |
| Maceration | Room Temperature - 40°C | 3 days | Oleoresin yield up to 9.63% | Simple, requires minimal equipment. | Time-consuming, may result in lower yields compared to other methods. |
Table 2: Thermal Degradation of this compound
This table summarizes the degradation rate constant (k) of this compound at various storage temperatures, indicating that the rate of degradation increases with temperature.
| Temperature (°C) | Degradation Rate Constant (k) |
| 30 | 0.0231 |
| 40 | 0.0310 |
| 50 | 0.0289 |
| 60 | 0.0305 |
| 70 | 0.0431 |
| (Data sourced from a study on the kinetic degradation of this compound in encapsulated nutmeg oleoresin) |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound from Nutmeg Oil
This protocol describes a sequential vacuum distillation process to increase the purity of this compound from pre-extracted nutmeg oil.
Materials:
-
Nutmeg oil
-
Distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
Procedure:
-
Initial Distillation:
-
Place 150 mL of nutmeg oil and a magnetic stir bar into a round-bottom flask.
-
Assemble the vacuum distillation apparatus.
-
Reduce the pressure to 0.2 bar and begin stirring.
-
Heat the flask to 110°C and collect the first fraction. This step removes more volatile components.
-
-
Second Distillation:
-
The residue from the first distillation is used for the second stage.
-
Adjust the pressure to 1 bar and heat to 105°C for 2 hours. This step is designed to remove a different set of impurities.
-
-
Final Distillation:
-
Use the residue from the second distillation for the final purification.
-
Reduce the pressure to 0.2 bar and heat to 145°C for approximately 1 hour.
-
The distillate collected during this step will be enriched in this compound.
-
-
Analysis:
-
Analyze the final fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol outlines a rapid MAE method for extracting this compound from ground nutmeg.
Materials:
-
Ground nutmeg
-
95% Ethanol
-
Microwave reactor with sealed vessels
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Weigh 4.0 g of finely ground nutmeg and place it into a 30 mL microwave vessel.
-
Add 10 mL of 95% ethanol to the vessel.
-
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave reactor.
-
Set the temperature to 86°C and the extraction time to 15 minutes.
-
-
Extraction and Filtration:
-
After the program is complete, allow the vessel to cool to room temperature.
-
Filter the mixture to separate the solid residue from the liquid extract.
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.
-
-
Purification (Optional):
-
The crude extract can be further purified by crystallization or column chromatography.
-
Visualizations
Caption: Workflow for this compound Purification by Vacuum Distillation.
Caption: Workflow for Microwave-Assisted Extraction of this compound.
References
- 1. Re: Bumping while distilling with vacuum [madsci.org]
- 2. oilextech.com [oilextech.com]
- 3. Sciencemadness Discussion Board - Reducing bumping in vacuum distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. A comparative study of nutmeg (Myristica fragrans Houtt.) oleoresins obtained by conventional and green extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in GC-MS Analysis of Myristicin
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of myristicin in complex samples. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of GC-MS analysis?
A1: In GC-MS, matrix effects refer to the alteration of an analyte's signal response—either suppression or enhancement—caused by co-eluting components from the sample matrix.[1][2] The matrix is the complex mixture of all components in the sample other than the target analyte, such as fats, sugars, pigments, and other small molecules.[1] These effects can lead to significant errors in quantification, poor reproducibility, and compromised method sensitivity.[1]
Q2: Why is signal enhancement a more common matrix effect than suppression in GC-MS?
A2: Signal enhancement is the most prevalent matrix effect in GC-MS due to a phenomenon known as the "analyte protectant" effect.[1] During injection, non-volatile components from the sample matrix can accumulate in the GC inlet liner and at the head of the analytical column. These accumulated residues mask "active sites"—locations where sensitive analytes like this compound can adsorb or thermally degrade. By protecting the analyte from these interactions, the matrix components allow more of the analyte to reach the detector, resulting in an artificially high signal response.
Q3: How can I determine if my this compound analysis is being impacted by matrix effects?
A3: You can diagnose and quantify matrix effects by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank matrix extract (a sample known to be free of this compound). The Matrix Effect (ME) can be calculated using the following formula:
ME (%) = [(Slope in Matrix − Slope in Solvent) / Slope in Solvent] × 100
A positive percentage indicates signal enhancement, while a negative value signifies signal suppression. A value between -20% and +20% is often considered negligible, but this can vary by application.
Q4: What are the primary strategies to correct for or minimize matrix effects?
A4: There are several effective strategies that can be employed:
-
Optimized Sample Preparation: Implementing thorough cleanup steps, such as dispersive solid-phase extraction (d-SPE) or the use of specific sorbents like Graphitized Carbon Black (GCB) to remove interfering components.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank sample extract that has undergone the same preparation steps as the unknown samples. This is a widely used and effective method to compensate for signal alteration.
-
Standard Addition Method: Adding known amounts of a this compound standard directly to aliquots of the sample extract. This method is highly accurate as it accounts for the specific matrix of each individual sample but is more labor-intensive.
-
Stable Isotope Dilution Analysis (SIDA): Using an isotopically labeled version of this compound as an internal standard. This is often considered the gold standard for compensation as the labeled standard co-elutes and experiences the same matrix effects as the native analyte. However, it is dependent on the availability and cost of the labeled standard.
-
Use of Analyte Protectants: Adding specific chemical compounds to both sample extracts and solvent-based standards to equalize the analyte protection effect and normalize the signal response.
Troubleshooting Guide
Problem 1: My this compound quantification is consistently high, and recovery exceeds 120%.
-
Probable Cause: You are likely experiencing significant matrix-induced signal enhancement. Non-volatile matrix components are protecting the this compound from degradation or adsorption in the GC inlet.
-
Troubleshooting Steps:
-
Confirm the Effect: Perform a matrix effect study as described in FAQ 3.
-
Implement Matrix-Matched Calibration: If a suitable blank matrix is available, prepare your calibration standards in the blank matrix extract. This is the most direct way to compensate for the enhancement.
-
Perform GC System Maintenance: Regularly replace the GC inlet liner and trim a small portion (10-15 cm) from the front of the analytical column to remove accumulated non-volatile residues that cause the effect.
-
Optimize Sample Cleanup: Enhance your sample preparation to better remove matrix components. Consider adding a d-SPE cleanup step with C18 or GCB sorbents.
-
Problem 2: I cannot find a true blank matrix for my samples (e.g., all nutmeg samples contain this compound).
-
Probable Cause: The ubiquitous presence of the analyte in the sample type prevents the creation of a true blank for matrix-matched calibration.
-
Troubleshooting Steps:
-
Use the Standard Addition Method: This is the ideal solution when a blank matrix is unavailable. By spiking the actual sample extract with known concentrations of this compound, a calibration curve is created within each sample's unique matrix, providing highly accurate compensation.
-
Use a Surrogate Matrix: If possible, find a similar matrix that is free of this compound and has comparable properties to your sample. For example, a spice blend without nutmeg could potentially serve as a surrogate for a complex food matrix.
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Employ Stable Isotope Dilution (SIDA): If an isotopically labeled this compound standard is available, its use as an internal standard will effectively correct for matrix effects without the need for a blank matrix.
-
Problem 3: My results show poor reproducibility and high variability between replicate injections of the same sample.
-
Probable Cause: This can be caused by inconsistent matrix effects, analyte degradation on active sites in the GC system, or insufficient sample cleanup.
-
Troubleshooting Steps:
-
Refine Sample Preparation: Ensure your extraction and cleanup procedures are robust and consistent. Inadequate cleanup can lead to varying levels of matrix components in the final extracts, causing variable effects.
-
Check GC System Inertness: Deactivate or replace the GC inlet liner. Active sites in the liner can lead to erratic analyte loss.
-
Use an Internal Standard: Incorporate a suitable internal standard (ideally, an isotopically labeled one) early in the sample preparation process. The internal standard helps correct for variations in injection volume, extraction efficiency, and matrix effects.
-
Dilute the Extract: If sensitivity allows, diluting the final extract can reduce the concentration of co-eluting matrix components, thereby lessening their impact on the analyte signal.
-
Experimental Protocols and Data
Protocol 1: Detailed Methodology for QuEChERS-based Sample Preparation
This protocol is a general guideline for extracting this compound from a complex food matrix, such as a spice blend.
-
Homogenization & Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile. If using an internal standard, add it at this stage.
-
Shake the tube vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake for another minute to prevent salt agglomeration.
-
Centrifuge at >3000 rcf for 5 minutes. The upper layer is the acetonitrile extract.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent. For matrices with fats or pigments, add 150 mg of C18 or 50 mg of GCB, respectively.
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Analysis:
-
The resulting supernatant is ready for direct GC-MS analysis.
-
Data Summary Tables
Table 1: Comparison of Calibration Strategies to Mitigate Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Matrix-Matched Calibration | Standards are prepared in a blank matrix extract to mimic the sample environment. | Highly effective at compensating for matrix effects; relatively simple to implement if a blank is available. | Requires a true blank matrix which may be difficult or impossible to obtain; matrix composition can vary between batches. |
| Standard Addition | Known amounts of standard are added to sample aliquots to create a sample-specific calibration. | Very accurate as it corrects for the matrix in each individual sample; does not require a blank matrix. | Labor-intensive and time-consuming, requiring multiple analyses per sample; requires knowledge of the approximate analyte concentration beforehand. |
| Stable Isotope Dilution (SIDA) | An isotopically labeled analog of the analyte is used as an internal standard. | Considered the most accurate method; corrects for matrix effects, extraction losses, and instrumental variability. | Isotopically labeled standards can be very expensive and are not available for all analytes. |
| Analyte Protectants | Additives are mixed with both standards and samples to create a uniform matrix effect. | Can eliminate the need for matrix-matched standards; simple to add to existing workflows. | May not be effective for all analyte-matrix combinations; requires solvents that are compatible with the protectants (e.g., acetonitrile). |
Table 2: Reported Concentrations of this compound in Various Complex Samples
| Sample Matrix | This compound Concentration Range | Reference |
| Nutmeg Oils | 0.5% to 13.5% (w/w) | |
| Ground Nutmeg | 502 µg/g | |
| Flavored Soft Drinks | 0.4 to 325.6 µg/L | |
| Wine and Beer Spices | 11.87 µg/g | |
| Human Serum (post-ingestion) | 17.60 to 33.25 µg/g | |
| Commercially Available Nutmeg | 0.58 to 12.94 µg/mg |
Visual Workflows
Caption: Troubleshooting workflow for diagnosing and addressing matrix effects.
Caption: Experimental workflow for the Standard Addition method.
References
Preventing myristicin evaporation and loss during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the evaporation and loss of myristicin during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that contribute to its loss during sample preparation?
This compound is a naturally occurring volatile and fragrant oil.[1] Its tendency to evaporate is influenced by its relatively low vapor pressure and boiling point, especially under vacuum.[1][2][3] Understanding these properties is crucial for developing appropriate handling and extraction strategies to minimize its loss.
Q2: At what temperatures does this compound start to degrade?
While this compound has a high boiling point at atmospheric pressure, it can degrade at elevated temperatures.[2] Studies on encapsulated nutmeg oleoresin have shown that the degradation of this compound increases with storage temperature, with a noticeable increase in the degradation rate constant as temperatures rise from 30°C to 70°C. It is important to avoid prolonged exposure to high temperatures during extraction and storage to maintain the integrity of the compound.
Q3: What are the most common methods for extracting this compound from plant material?
Commonly used methods for this compound extraction include:
-
Steam Distillation: This is a traditional method for extracting essential oils, including this compound.
-
Solvent Extraction: This involves using organic solvents like hexane, ethanol, or ethyl acetate to dissolve this compound from the plant matrix.
-
Microwave-Assisted Extraction (MAE): This modern technique uses microwave energy to heat the solvent and plant material, which can lead to a more efficient extraction of this compound.
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt the plant cell walls and enhance the extraction of this compound into the solvent.
Troubleshooting Guide
Issue 1: Low this compound Yield After Extraction
-
Possible Cause 1: Evaporation during solvent removal.
-
Solution: When using a rotary evaporator, reduce the vacuum pressure as much as possible to avoid co-distillation of this compound with the solvent. Using a cold trap with dry ice or liquid nitrogen can help condense and recover any evaporated this compound.
-
-
Possible Cause 2: Thermal degradation during extraction.
-
Solution: If using high-temperature extraction methods like steam distillation, consider using vacuum distillation to lower the boiling point of this compound and prevent decomposition. For solvent extraction, opt for methods that can be performed at or near room temperature.
-
-
Possible Cause 3: Inefficient extraction from the plant matrix.
-
Solution: Ensure the plant material is finely ground to increase the surface area for solvent penetration. For solvent extraction, ensure adequate extraction time and proper agitation. Consider using more efficient modern techniques like MAE or UAE.
-
Issue 2: this compound Loss During Sample Storage
-
Possible Cause 1: Evaporation from storage containers.
-
Solution: Store this compound extracts and isolates in tightly sealed containers, such as amber vials with screw caps. For added security, wrap the cap with parafilm.
-
-
Possible Cause 2: Degradation due to improper storage conditions.
-
Solution: Store this compound samples at low temperatures, such as in a refrigerator (2-8°C) or freezer, to minimize degradation. Protect samples from light by using amber-colored containers or storing them in the dark.
-
Issue 3: Inconsistent Results in Quantitative Analysis
-
Possible Cause 1: Loss of this compound during sample transfer.
-
Solution: Minimize the time samples are exposed to the open air during transfers. Use appropriate techniques for handling volatile liquids, such as pre-wetting pipette tips and working quickly.
-
-
Possible Cause 2: Evaporation from autosampler vials.
-
Solution: Use autosampler vials with septa to minimize evaporation while samples are awaiting injection into a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC).
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molar Mass | 192.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 276.5 °C (at 1 atm) | |
| 149.5 °C (at 15 mmHg) | ||
| 171.00 to 173.00 °C (at 40.00 mm Hg) | ||
| 95.00 to 97.00 °C (at 0.20 mm Hg) | ||
| Vapor Pressure | 0.00646 mmHg (at 25 °C) | |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and benzene. |
Experimental Protocols
Protocol 1: Steam Distillation for this compound Extraction
-
Preparation: Grind the dried plant material (e.g., nutmeg seeds) into a coarse powder.
-
Apparatus Setup: Assemble a steam distillation apparatus, including a steam generator, a distillation flask containing the ground plant material and water, a condenser, and a receiving flask. A Clevenger-type apparatus is often used for this purpose.
-
Distillation: Pass steam through the plant material. The steam will vaporize the volatile oils, including this compound.
-
Condensation: The mixture of steam and oil vapor is then passed through a condenser, where it cools and returns to a liquid state.
-
Separation: Collect the distillate in a separatory funnel. The this compound-rich oil will separate from the aqueous layer and can be collected.
Protocol 2: Solvent Extraction of this compound
-
Preparation: Finely grind the dried plant material.
-
Extraction: Macerate or perform Soxhlet extraction on the ground material with a suitable organic solvent (e.g., hexane or ethanol) for a specified period.
-
Filtration: Separate the solvent extract from the solid plant residue by filtration.
-
Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure and at a controlled, low temperature to prevent this compound loss.
-
Purification (Optional): The crude extract can be further purified using techniques like column chromatography.
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Troubleshooting Low this compound Yield.
References
- 1. Introduction - NTP Technical Report on the Toxicity Studies of this compound (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. This compound | C11H12O3 | CID 4276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Best practices for handling and storing pure myristicin standard
This guide provides best practices, troubleshooting advice, and safety information for researchers, scientists, and drug development professionals working with pure myristicin analytical standard.
Frequently Asked Questions (FAQs)
Q1: What is the proper personal protective equipment (PPE) for handling this compound?
A1: When handling this compound, especially in its pure or powdered form, it is crucial to use appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Safety goggles or shields to protect from dust or splashes.[2][3]
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Lab Coat: A standard lab coat or impervious clothing should be worn.[3]
-
Respiratory Protection: If working with powder outside of a fume hood or if aerosol formation is possible, a suitable respirator is necessary.
Q2: What are the recommended storage conditions for pure this compound standard?
A2: Proper storage is critical to maintain the stability and integrity of the this compound standard.
-
Temperature: For long-term storage, -20°C is recommended. For shorter-term use, suppliers often recommend storing at 2-8°C.
-
Atmosphere: Store in a tightly sealed container in a dry, well-ventilated place.
-
Light: Protect the standard from light.
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Security: Due to its hazardous properties, this compound should be stored locked up.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is insoluble in water but soluble in various organic solvents. Common choices for creating stock solutions include:
-
Ethanol
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Dimethyl sulfoxide (DMSO)
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Dimethylformamide (DMF)
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Benzene and Ether
Q4: Is this compound hazardous? What are the primary safety concerns?
A4: Yes, this compound is classified with several hazards. Key concerns include:
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Reproductive Toxicity: It is suspected of damaging fertility or the unborn child (H361).
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Acute Toxicity: It is harmful if swallowed (H302).
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Environmental Hazard: It is harmful or toxic to aquatic life with long-lasting effects (H411, H412).
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Irritation: It can cause skin and eye irritation.
Q5: How should I dispose of this compound waste?
A5: this compound and its containers must be treated as hazardous waste. Do not dispose of it in regular trash or down the drain. All disposal must be conducted in accordance with local, state, and federal environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Standard won't dissolve completely in the chosen solvent. | - Solvent is not appropriate.- Concentration is too high (exceeds solubility limit).- Temperature of the solvent is too low. | - Verify the solubility of this compound in your chosen solvent (see table below).- Try gentle warming or sonication to aid dissolution.- Prepare a more dilute solution.- Switch to a different solvent like DMSO or Ethanol where it has higher solubility. |
| Prepared solution appears cloudy or has precipitated after storage. | - Storage temperature is too low, causing the compound to fall out of solution.- Solvent evaporation has increased the concentration beyond its solubility limit.- The solution has degraded. | - Allow the solution to warm to room temperature and vortex/sonicate to redissolve.- Ensure the container is tightly sealed to prevent solvent evaporation.- If the precipitate does not redissolve, it may indicate degradation. Prepare a fresh solution. |
| Solution has changed color (e.g., turned yellow/brown). | - Oxidation or degradation due to exposure to light or air.- Incompatibility with the storage container or solvent. | - Discard the solution and prepare a fresh standard.- Store new solutions protected from light (e.g., in amber vials) and under an inert atmosphere (e.g., argon or nitrogen) if high stability is required.- Ensure you are using high-purity solvents. |
| Inconsistent results in analytical experiments (e.g., chromatography). | - Inaccurate initial weighing of the standard.- Degradation of the stock solution.- Improper dilution technique. | - Use a calibrated analytical balance and proper weighing technique.- Prepare fresh stock solutions frequently. For analytical purposes, stock solutions in ethanol stored at -30°C have been documented.- Use calibrated pipettes and follow serial dilution best practices. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Appearance | Colorless to pale yellow liquid/oil | |
| Boiling Point | ~276 °C | |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) |
Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Insoluble | |
| Ethanol | 30 mg/mL | |
| DMSO | 25 mg/mL | |
| DMF | 25 mg/mL | |
| Benzene | Soluble | |
| Ether | Soluble |
Experimental Protocols
Protocol: Preparation of a 1 mg/mL this compound Standard Stock Solution
This protocol describes the preparation of a primary stock solution for use in analytical quantification, such as GC-MS or HPLC.
Materials:
-
Pure this compound analytical standard
-
High-purity solvent (e.g., HPLC-grade ethanol)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated micropipettes
-
Amber glass storage vials with PTFE-lined caps
Procedure:
-
Pre-Weighing: Allow the sealed container of this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of the this compound standard directly into a 10 mL volumetric flask. Record the exact weight.
-
Dissolution: Add approximately 7-8 mL of ethanol to the volumetric flask.
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Mixing: Cap the flask and gently swirl or vortex until the this compound is completely dissolved. If necessary, sonicate for 5-10 minutes.
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Final Volume: Once dissolved and cooled to room temperature, carefully add ethanol to the flask until the bottom of the meniscus is level with the calibration mark.
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Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
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Storage: Transfer the stock solution to an amber glass vial. Label clearly with the compound name, exact concentration, solvent, preparation date, and your initials. Store at -20°C for long-term stability.
Visual Guides
Caption: Workflow for the safe handling of this compound standard.
Caption: Troubleshooting flowchart for this compound solution instability.
References
Calibration curve optimization for accurate myristicin quantification
Technical Support Center: Myristicin Quantification
Welcome to the technical support center for the accurate quantification of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this compound analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My calibration curve for this compound has poor linearity (R² < 0.99). What are the possible causes and solutions?
Answer: Poor linearity in your calibration curve can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
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Standard Preparation:
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Accuracy: Inaccurate serial dilutions are a common culprit. Ensure your pipettes are calibrated and that you are using precise volumetric flasks.[1] Prepare fresh standards for each run.
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Solvent Mismatch: The solvent used for your standards should be the same as the final solvent for your sample extracts to avoid solvent effects.
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Concentration Range: Your calibration range may be too wide or not appropriate for your samples. Narrow the range or shift it to better bracket your expected sample concentrations.[2][3][4]
-
-
Instrumental Issues:
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Detector Saturation: At high concentrations, the detector response may become non-linear. If you observe a plateau at the higher end of your curve, reduce the concentration of your highest standards.
-
Injection Volume: Inconsistent injection volumes can lead to variability. Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.
-
Column Performance: A deteriorating column can cause peak tailing or broadening, affecting integration and linearity. Consider cleaning or replacing your column.
-
-
Data Processing:
-
Integration Parameters: Incorrect peak integration will lead to inaccurate area counts. Manually review the integration of each peak in your standards and adjust the parameters if necessary.
-
Curve Fitting: Ensure you are using the appropriate regression model (e.g., linear, weighted linear) for your data.
-
Question: I am observing low recovery of this compound from my sample matrix. How can I improve my extraction efficiency?
Answer: Low recovery indicates that your extraction protocol is not efficiently isolating this compound from the sample. Consider the following optimization steps:
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Extraction Method:
-
Choice of Method: For plant materials, methods like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) can be more effective than simple maceration.[5]
-
Extraction Time and Temperature: Insufficient extraction time or suboptimal temperature can lead to incomplete extraction. Optimize these parameters based on your chosen method. For MAE, for instance, a higher power level may increase yield.
-
Solvent Selection: The choice of solvent is critical. This compound is soluble in organic solvents like n-hexane, ethanol, and ethyl acetate. The polarity of the solvent should be optimized for your specific matrix.
-
-
Sample Preparation:
-
Particle Size: For solid samples like nutmeg, grinding to a fine powder increases the surface area for extraction.
-
Sample-to-Solvent Ratio: An insufficient volume of solvent may not be enough to fully extract the analyte. Experiment with different ratios to find the optimal balance.
-
-
Post-Extraction Steps:
-
Solvent Evaporation: If you have a solvent evaporation and reconstitution step, ensure you are not losing this compound due to its volatility. Use a gentle stream of nitrogen and avoid excessive heat.
-
Filtration: Ensure the filter used is not adsorbing your analyte. A simple test with a standard solution can verify this.
-
Question: My results are inconsistent and show poor repeatability. What should I investigate?
Answer: Poor repeatability can be frustrating. A systematic check of your entire workflow is necessary:
-
Sample Homogeneity: Ensure your initial sample is homogenous, especially for solid matrices like plant material.
-
Standard and Sample Handling:
-
Evaporation: this compound is a volatile compound. Keep all vials tightly capped and minimize the time samples and standards are left at room temperature. Store stock solutions at 2-8°C.
-
Pipetting: As mentioned with linearity issues, pipetting accuracy is crucial for consistency.
-
-
Instrument Stability:
-
System Equilibration: Allow the chromatographic system to equilibrate fully before starting your analytical run. This ensures a stable baseline and consistent retention times.
-
Injector and Detector Performance: Check for leaks in the system. Ensure the detector lamp (for HPLC-UV) is stable and has sufficient life remaining. For GC, check the liner and septum for degradation.
-
Question: I suspect matrix effects are interfering with my this compound quantification. How can I confirm and mitigate this?
Answer: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry or co-eluting interferences in UV detection, are a common challenge in complex samples.
-
Confirmation of Matrix Effects:
-
Post-Extraction Spike: Prepare a blank sample extract and spike it with a known concentration of this compound. Compare the response to a standard of the same concentration prepared in a neat solvent. A significant difference (typically >15-20%) indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Sample Cleanup: Implement additional cleanup steps like solid-phase extraction (SPE) to remove interfering compounds from your sample extract.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has gone through the entire sample preparation procedure. This helps to compensate for the matrix effect as the standards and samples will be similarly affected.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects, as it will behave almost identically to the analyte during ionization.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the final this compound concentration remains above the limit of quantification (LOQ).
-
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for a this compound calibration curve? A1: The concentration range depends on the sensitivity of your instrument and the expected concentration of this compound in your samples. Common ranges found in literature for GC and HPLC analysis are from approximately 0.01 µg/mL to 100 µg/mL. For TLC-Densitometry, a range of 2 µg to 6 µg per spot has been used.
Q2: What are the ideal storage conditions for this compound analytical standards? A2: this compound analytical standards should be stored at 2-8°C in a tightly sealed container to prevent degradation and evaporation. It has a limited shelf life, so always check the expiry date on the label.
Q3: Which analytical technique is best for this compound quantification: HPLC-UV, GC-MS, or GC-FID? A3: The choice of technique depends on your specific requirements:
-
HPLC-UV: A robust and widely available technique suitable for routine analysis. A wavelength of around 282-285 nm is typically used for detection.
-
GC-MS: Offers high sensitivity and selectivity, providing mass spectral data that can confirm the identity of this compound, which is particularly useful for complex matrices or when analyzing for multiple psychoactive compounds.
-
GC-FID: A reliable and sensitive technique for quantifying organic compounds like this compound. It is generally less expensive to operate than GC-MS but does not provide mass confirmation.
Q4: Can I use an internal standard for this compound quantification? A4: Yes, using an internal standard (IS) is highly recommended to improve precision and accuracy by correcting for variations in injection volume and potential sample loss during preparation. For GC-MS, a stable isotope-labeled this compound would be ideal. If that is not available, a compound with similar chemical properties and retention time that is not present in the sample can be used.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for this compound quantification.
Table 1: Linearity and Detection Limits of this compound Quantification Methods
| Analytical Method | Concentration Range | Linearity (R²) | LOD | LOQ | Reference |
| GC-FID (Human Serum) | 10 ng/g - 100 µg/g | 0.9998 | 6.0 ng/g | 20.0 ng/g | |
| TLC-Densitometry | 2 µ g/spot - 6 µ g/spot | 0.9998 | 0.11 µ g/spot | 0.33 µ g/spot | |
| RP-HPLC (Nutmeg Extract) | 1-16 µg/mL | >0.999 | 0.991 µg/mL | 3.004 µg/mL | |
| GC-MS/MS (Blood) | Not specified | 0.996 | Not specified | Not specified |
Table 2: Recovery and Precision Data for this compound Analysis
| Method | Matrix | Recovery (%) | Precision (RSD %) | Reference |
| SPE-GC (Spices) | Nutmeg | ~100% | 2.39% | |
| RP-HPLC | Nutmeg Extract | 99.75 ± 0.79 | 0.802% | |
| SPE-GC-FID | Human Serum | 99.08% | 2.01% |
Experimental Protocols
Protocol 1: Quantification of this compound in Nutmeg Powder using Ultrasonic-Assisted Extraction and GC-MS
-
Standard Preparation: a. Prepare a 1 mg/mL stock solution of this compound in n-hexane. b. Perform serial dilutions in n-hexane to prepare calibration standards ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: a. Weigh approximately 5 mg of finely ground nutmeg powder into a centrifuge tube. b. Add 5 mL of n-hexane. c. Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature. d. Centrifuge the sample at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
GC-MS Analysis: a. GC System: Use a system equipped with a suitable capillary column (e.g., HP-5ms). b. Injector: Set to 250°C, splitless mode. c. Oven Program: Start at 50°C for 1 min, then ramp up to 250°C at 6°C/min. d. MS Detector: Operate in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ion for this compound (m/z 192). e. Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.
Protocol 2: Quantification of this compound in a Liquid Formulation using RP-HPLC-UV
-
Standard Preparation: a. Prepare a 1 mg/mL stock solution of this compound in methanol. b. Perform serial dilutions in the mobile phase to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: a. Accurately dilute the liquid formulation with the mobile phase to bring the expected this compound concentration within the calibration range. b. Filter the diluted sample through a 0.45 µm nylon syringe filter into an HPLC vial.
-
HPLC-UV Analysis: a. HPLC System: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). b. Mobile Phase: An isocratic mixture of methanol and water (e.g., 73:27 v/v). c. Flow Rate: 1 mL/min. d. Column Temperature: 28°C. e. UV Detector: Set to 282 nm. f. Injection Volume: 10 µL. g. Quantification: Create a calibration curve from the standards and calculate the this compound concentration in the diluted sample. Remember to account for the dilution factor to determine the concentration in the original formulation.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for troubleshooting poor calibration curve linearity.
References
Validation & Comparative
Myristicin Content in Nutmeg Varieties: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, understanding the variability of myristicin content in different nutmeg (Myristica fragrans) varieties is crucial for ensuring the consistency and efficacy of derived products. This guide provides a comparative analysis of this compound levels based on geographical origin and the part of the fruit utilized, supported by detailed experimental protocols for accurate quantification.
This compound, a phenylpropene, is a key psychoactive and aromatic compound in nutmeg. Its concentration can vary significantly due to factors such as genetic diversity, geographical origin, and processing methods.[1] This variability underscores the importance of precise analytical methods for standardization in research and pharmaceutical applications.
Comparative Analysis of this compound Content
The this compound content in nutmeg is influenced by the variety and the specific part of the fruit analyzed (seed, mace, or pericarp). The following table summarizes quantitative data from various studies, highlighting these differences.
| Nutmeg Variety/Origin | Part of Fruit | This compound Content | Reference |
| Indonesian | Seed | 8% - 11% | [2] |
| Indian | Seed | 2% - 3% | Not specified in search results |
| North Minahasa & Talaud, Indonesia | Seed (Essential Oil) | 21.05% (PLE) - 40.80% (SFE) | [3] |
| Western Ghats, India | Leaf (Essential Oil) | 9.1% | [2] |
| Western Ghats, India | Mace (Essential Oil) | 5.9% | [2] |
| Globose Shape (Thailand) | Seed (Volatile Oil) | 53.42 ± 2.10 mg/g extract | |
| Globose Shape (Thailand) | Aril (Volatile Oil) | 40.48 ± 1.58 mg/g extract | |
| Oval Shape (Thailand) | Seed (Volatile Oil) | 4.74 ± 0.14 mg/g extract | |
| Oval Shape (Thailand) | Aril (Volatile Oil) | 5.35 ± 0.18 mg/g extract | |
| General (High Quality) | Seed | Up to 13 mg/g | |
| General | Powdered Seed | 1.14% - 2.54% | |
| General | Powdered Mace | 2.59% - 7.55% |
PLE: Pressurized Liquid Extraction; SFE: Supercritical Fluid Extraction.
Experimental Protocols for this compound Quantification
Accurate determination of this compound content is essential for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive technique for identifying and quantifying volatile compounds like this compound.
Sample Preparation (Solid-Phase Extraction - SPE):
-
A 1 ml aliquot of the sample supernatant is mixed with 1.5 ml of water.
-
2 ml of the resulting solution is loaded onto a C18 SPE cartridge.
-
The cartridge is pre-conditioned by washing with 5 ml of n-hexane and then dried under vacuum.
-
After loading the sample, the stationary phase is washed to remove interfering substances.
-
This compound is eluted with 2 ml of n-hexane.
-
The eluate is then ready for GC-MS analysis.
GC-MS Conditions:
-
Column: ZB5-MS fused-silica capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 310 °C.
-
Oven Temperature Program: Initial temperature of 50 °C for 1 minute, then ramped up to 250 °C at a rate of 6 °C/minute.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.
-
Ion Source Temperature: 220 °C.
-
Mass Range: 35–360 amu.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is another powerful technique for the separation and quantification of this compound.
Sample Preparation:
-
Accurately weigh 100 mg of the nutmeg extract and dissolve it in 10 mL of methanol to achieve a concentration of 10,000 µg/mL.
-
Filter the solution through a 0.22 μm membrane filter before injection.
HPLC Conditions:
-
Column: C-18 LiChroCART 250-4, LiChrospher 100 RP 18e (5 µm) 250 mm.
-
Mobile Phase: Methanol: water (73:27).
-
Flow Rate: 1 mL/min.
-
Detection: UV spectrophotometer at 282 nm.
-
Column Temperature: 28 °C.
Visualizing the Experimental Workflow
To provide a clearer understanding of the analytical process, the following diagram illustrates the general workflow for this compound quantification.
References
- 1. Introduction - NTP Technical Report on the Toxicity Studies of this compound (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nutmeg ( Myristica fragrans Houtt.) essential oil: A review on its composition, biological, and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Myristicin vs. safrole: a comparative study of their psychoactive mechanisms
For Researchers, Scientists, and Drug Development Professionals
Myristicin and safrole, both naturally occurring phenylpropanoids found in a variety of plants, are often discussed in the context of psychoactive substances. While structurally similar and sharing a role as precursors in the synthesis of psychedelic amphetamines—MMDA (3-methoxy-4,5-methylenedioxyamphetamine) from this compound and MDMA (3,4-methylenedioxymethamphetamine) from safrole—their intrinsic psychoactive mechanisms differ significantly. This guide provides a detailed, evidence-based comparison of their known interactions with the central nervous system.
Executive Summary
This compound exhibits direct, albeit weak, psychoactive properties through multiple mechanisms, including the modulation of GABA-A receptors and inhibition of monoamine oxidase (MAO). Its psychoactivity is also attributed to its potential metabolic conversion to the psychedelic compound MMDA. In contrast, there is a notable lack of scientific evidence to support direct psychoactive effects of safrole through receptor modulation. Its primary relevance in the context of psychoactivity is its role as a chemical precursor to MDMA. The primary psychoactive effects associated with the term "sassafras" are due to MDA (methylenedioxyamphetamine), a synthetic substance for which safrole is a precursor, and not from the ingestion of safrole itself.[1][2]
Data Presentation: Pharmacological Interactions
The following tables summarize the available quantitative data on the interactions of this compound and safrole with key targets in the central nervous system.
Table 1: this compound - Quantitative Pharmacological Data
| Target | Assay Type | Species | Value | Primary Finding |
| GABA-A Receptor (α1β2γ2s) | Two-electrode voltage clamp | Xenopus laevis oocytes | EC50 ≈ 403 μM | Positive allosteric modulator, potentiating GABA-induced chloride currents.[3][4] |
| Monoamine Oxidase (MAO) | In vivo / In vitro | Rodent | - | Weak inhibitor.[5] |
Table 2: Safrole - Quantitative Pharmacological Data
| Target | Assay Type | Species | Value | Primary Finding |
| CNS Receptors (e.g., Serotonin, Dopamine) | Radioligand Binding Assays | - | Not Reported | No significant direct binding or psychoactive effect reported in scientific literature. |
| Monoamine Oxidase (MAO) | In vivo | Rodent | - | Does not show significant tryptamine potentiation, suggesting a lack of MAO inhibition. |
Psychoactive Mechanisms
This compound
This compound's psychoactive effects are multifaceted, arising from both direct interactions with neural receptors and its metabolism into a more potent psychoactive compound.
-
GABA-A Receptor Modulation : this compound acts as a positive allosteric modulator of GABA-A receptors. By enhancing the effect of the inhibitory neurotransmitter GABA, it can induce sedative and anxiolytic effects. However, some studies also suggest it may have anxiogenic properties, indicating a complex interaction with the GABAergic system.
-
Monoamine Oxidase (MAO) Inhibition : this compound is a weak inhibitor of MAO, an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the synapse, potentially contributing to mood alterations and other psychoactive effects.
-
Metabolism to MMDA : A significant aspect of this compound's psychoactivity is its proposed in vivo conversion to MMDA, a known psychedelic amphetamine. This metabolic pathway is considered a primary contributor to the hallucinogenic effects reported after ingestion of large quantities of nutmeg, which is rich in this compound.
Safrole
In stark contrast to this compound, the scientific literature does not support a direct psychoactive mechanism for safrole. Its primary significance in the field of psychoactive substances is as a precursor for the synthesis of MDMA.
-
Lack of Direct CNS Receptor Activity : There is a conspicuous absence of published data demonstrating any significant binding affinity of safrole to key psychoactive receptors such as serotonin or dopamine receptors.
-
Primary Role as a Precursor : The main psychoactive relevance of safrole is its use in the illicit synthesis of MDMA ("ecstasy") and MDA ("sassafras"). The psychoactive effects often anecdotally attributed to "sassafras" are due to these synthetic derivatives, not safrole itself.
-
Hepatotoxicity and Carcinogenicity : It is crucial to note that safrole is classified as a weak hepatocarcinogen in rodents and is banned as a food additive in many countries. Its toxicity is believed to be mediated by its metabolic activation.
Signaling Pathways and Metabolism
The distinct psychoactive profiles of this compound and safrole are rooted in their different metabolic fates and interactions with neuronal signaling pathways.
Caption: this compound's psychoactive mechanisms.
Caption: Safrole's role as a chemical precursor.
Experimental Protocols
Detailed experimental protocols for assessing the psychoactive mechanisms of these compounds are crucial for reproducible research.
This compound: GABA-A Receptor Modulation Assay
The potentiation of GABA-A receptors by this compound has been demonstrated using the two-electrode voltage-clamp technique on Xenopus laevis oocytes expressing the α1β2γ2s subtype of the receptor.
-
Oocyte Preparation : Oocytes are surgically removed from anesthetized female Xenopus laevis and defolliculated.
-
Receptor Expression : Oocytes are injected with cRNAs encoding the α1, β2, and γ2s subunits of the human GABA-A receptor.
-
Electrophysiological Recording : Two to four days post-injection, GABA-induced chloride currents (IGABA) are recorded using a two-electrode voltage-clamp amplifier. Oocytes are perfused with a standard bath solution.
-
Compound Application : this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the bath solution. The oocytes are pre-incubated with this compound for a set period (e.g., 1 minute) before the co-application of GABA at a concentration that elicits a submaximal response (e.g., EC5-10).
-
Data Analysis : The potentiation of IGABA by this compound is measured as the percentage increase in current amplitude compared to the GABA control. Dose-response curves are generated to determine the EC50.
General Protocol: Radioligand Binding Assay for CNS Receptors
-
Membrane Preparation : Brain tissue from a suitable animal model (e.g., rat cortex for serotonin receptors) is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors of interest.
-
Assay Conditions : The membrane preparation is incubated in a reaction buffer containing a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) at a concentration near its Kd.
-
Competitive Binding : A range of concentrations of the test compound (this compound or safrole) is added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Incubation and Filtration : The mixture is incubated at a specific temperature for a time sufficient to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the receptor.
Conclusion
The comparative analysis of this compound and safrole reveals distinct pharmacological profiles concerning their psychoactive mechanisms. This compound demonstrates a capacity to directly interact with the central nervous system through modulation of GABA-A receptors and weak inhibition of MAO, with its psychoactive effects likely amplified by its metabolic conversion to MMDA. Conversely, safrole's primary role in the context of psychoactive compounds is that of a chemical precursor to MDMA, with a lack of evidence supporting any direct psychoactive properties. This distinction is critical for researchers and drug development professionals in understanding the structure-activity relationships of these compounds and their potential for CNS effects. Further research, particularly quantitative receptor binding studies for this compound, would provide a more complete picture of its psychoactive potential.
References
Metabolic Activation Drives Cytotoxicity: A Comparison of Myristicin and its Primary Metabolite in HepG2 Cells
For Immediate Release
Milan, Italy – November 29, 2025 – A comparative analysis of myristicin, a natural compound found in various spices, and its primary phase 1 metabolite, 1'-hydroxythis compound, reveals a significant increase in cytotoxicity in human liver cancer cells (HepG2) following metabolic activation. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationship and the pivotal role of metabolism in the toxicological profile of this compound.
This compound, an allylbenzene compound present in spices like nutmeg and herbs such as parsley and dill, is generally considered to have low toxicity. However, its biotransformation in the liver yields metabolites that exhibit markedly different biological activities. Experimental evidence demonstrates that the parent compound, this compound, exhibits minimal cytotoxic effects on HepG2 cells. In contrast, its metabolite, 1'-hydroxythis compound, induces a dramatic reduction in cell viability, highlighting the importance of metabolic pathways in assessing the safety and potential therapeutic applications of naturally occurring compounds.
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of this compound and 1'-hydroxythis compound on HepG2 cells were evaluated after 24 hours of exposure. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was determined to quantify and compare their cytotoxicity.
| Compound | Cell Line | Exposure Time | IC50 (µM) | Cytotoxic Effect |
| This compound | HepG2 | 24 hours | > 600 µM[1] | No significant reduction in cell viability observed at concentrations up to 600 µM.[1] |
| 1'-Hydroxythis compound | HepG2 | 24 hours | Approx. 150 µM | A dramatic reduction in cell viability was observed starting at a concentration of 150 µM.[1] This metabolite also showed genotoxic and apoptotic effects at this concentration.[1] |
Experimental Protocols
The evaluation of cytotoxicity was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cytotoxicity in HepG2 Cells
1. Cell Culture and Seeding:
-
Human hepatocellular carcinoma (HepG2) cells were cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 0.01% pyruvic acid, 0.03% L-glutamine, and a 1% penicillin-streptomycin solution.[1]
-
Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.
-
For the assay, HepG2 cells were seeded into 96-well plates.
2. Compound Treatment:
-
This compound and 1'-hydroxythis compound were initially dissolved in dimethyl sulfoxide (DMSO) and subsequently diluted in the culture medium to achieve the desired final concentrations (ranging from 50 µM to 600 µM).
-
The confluent cell monolayers were treated with the compounds and incubated for 24 hours at 37°C.
3. MTT Assay Procedure:
-
After the 24-hour incubation period, the medium containing the test compounds was removed.
-
MTT dye was added to each well to a final concentration of 0.5 mg/mL and incubated.
-
Following the removal of the MTT solution, 150 µL of DMSO was added to each well to dissolve the resulting formazan crystals.
-
The absorbance was measured at 550 nm using a spectrophotometer.
-
Cell viability was calculated as a percentage relative to the untreated control cells.
Visualizing the Experimental and Biological Pathways
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the proposed metabolic and cytotoxic pathways.
Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.
Caption: Metabolic activation of this compound leading to increased cytotoxicity.
References
A Comparative Analysis of Myristicin Extraction: Steam Distillation vs. Ultrasound-Assisted Extraction
A comprehensive guide for researchers and drug development professionals on the efficiency and methodologies of two primary myristicin extraction techniques.
This compound, a naturally occurring phenylpropanoid compound found abundantly in the essential oil of nutmeg (Myristica fragrans), has garnered significant interest in the scientific community for its diverse pharmacological activities. The efficient extraction of this compound is a critical first step for further research and development. This guide provides a comparative analysis of two prominent extraction methods: traditional steam distillation and the more modern Ultrasound-Assisted Extraction (UAE), offering insights into their respective efficiencies, experimental protocols, and overall performance.
Quantitative Comparison of Extraction Methods
The selection of an appropriate extraction method is paramount to maximizing yield and purity while minimizing resource consumption. The following table summarizes the key quantitative parameters for steam distillation and Ultrasound-Assisted Extraction based on available experimental data.
| Parameter | Steam Distillation | Ultrasound-Assisted Extraction (UAE) |
| This compound Yield | 3.20% - 11.63%[1][2] | 6.2% - 9.63% (oleoresin)[3][4][5] |
| Extraction Time | 6 - 24 hours | 10 - 35 minutes |
| This compound Content in Extract | 24.91% - 40.80% | Varies (major component) |
| Solvent Consumption | Water (as steam) | Ethanol, Hexane |
| Temperature | 100°C - 130°C | 25°C - 50°C |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for scientific rigor. Below are representative methodologies for both steam distillation and Ultrasound-Assisted Extraction for the isolation of this compound.
Steam Distillation Protocol
Steam distillation is a classic technique for separating volatile compounds like this compound from plant material. The process involves passing steam through the powdered nutmeg, which vaporizes the essential oils. The mixture of steam and oil vapor is then condensed and collected.
Materials and Equipment:
-
Ground nutmeg seeds
-
Distilled water
-
Steam generator
-
Distillation flask
-
Condenser
-
Receiving flask (separatory funnel)
-
Heating mantle
Procedure:
-
2.5 kg of powdered young nutmeg is placed into the sample container of the distillation apparatus.
-
The extraction is conducted in two stages over a total of 24 hours.
-
Stage 1 (without pressure): Steam distillation is carried out for the first 12 hours at a temperature of 100-110°C without applied pressure.
-
Stage 2 (with pressure): For the subsequent 12 hours, distillation continues at a higher temperature of 120-130°C under a pressure of 1 bar.
-
The collected distillate, a mixture of water and essential oil, is allowed to cool and separate.
-
The upper layer of essential oil containing this compound is then separated from the aqueous layer.
-
The final yield of nutmeg essential oil is typically in the range of 9-10%.
Ultrasound-Assisted Extraction (UAE) Protocol
Ultrasound-Assisted Extraction is a green and efficient method that utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of bioactive compounds into a solvent.
Materials and Equipment:
-
Ground nutmeg seeds
-
Ethanol (or other suitable solvent)
-
Ultrasonic bath or probe sonicator (e.g., Bandellin Sonorex digitec, DT-510H)
-
Beaker or extraction vessel
-
Filtration apparatus (e.g., filter paper, vacuum filter)
-
Rotary evaporator
Procedure:
-
A specific mass of ground nutmeg is mixed with a solvent (e.g., ethanol) at a defined liquid-to-material ratio (e.g., 10 to 30 mL/g).
-
The mixture is subjected to ultrasonication at a fixed frequency (e.g., 40 kHz) and power (e.g., 200 W).
-
The extraction is carried out for a specified duration (e.g., 15 to 35 minutes) and at a controlled temperature (e.g., 25°C to 45°C).
-
Following extraction, the mixture is filtered to separate the solid plant material from the liquid extract.
-
The solvent is then removed from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude extract containing this compound.
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both steam distillation and Ultrasound-Assisted Extraction.
Concluding Remarks
Both steam distillation and Ultrasound-Assisted Extraction present viable methods for the extraction of this compound from nutmeg. Steam distillation, a long-established technique, is effective but generally requires longer extraction times and higher temperatures, which could potentially lead to the degradation of some thermolabile compounds.
In contrast, Ultrasound-Assisted Extraction offers a significantly more rapid and energy-efficient alternative. The lower operating temperatures associated with UAE are also advantageous for preserving the integrity of the extracted compounds. The choice between these methods will ultimately depend on the specific requirements of the research or application, including considerations of scale, desired purity, available equipment, and overall process efficiency. For researchers prioritizing speed and "green" chemistry principles, UAE appears to be a superior choice. However, for applications where traditional methods are well-established and high-temperature tolerance is not a concern, steam distillation remains a reliable option.
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 4. A comparative study of nutmeg (Myristica fragrans Houtt.) oleoresins obtained by conventional and green extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Crossing the Gatekeeper: A Comparative Guide to the In Vitro Blood-Brain Barrier Permeability of Myristicin and Other Phenylpropenes
For researchers, scientists, and drug development professionals, understanding how compounds traverse the highly selective blood-brain barrier (BBB) is a critical step in the development of neurotherapeutics. This guide provides a comparative analysis of the in vitro BBB permeability of myristicin, a key psychoactive component of nutmeg, and other structurally related phenylpropenes: eugenol, isoeugenol, safrole, and anethole. The data presented herein is compiled from various in vitro studies, offering insights into their potential to reach the central nervous system.
This comparison utilizes data primarily from two widely accepted in vitro methods for assessing BBB permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using immortalized human brain capillary endothelial cells (hCMEC/D3). While direct comparative studies for all these compounds are limited, this guide synthesizes available data to provide a relative understanding of their BBB permeability.
Comparative Permeability Data
The ability of a compound to cross the BBB is quantified by its permeability coefficient (Papp or Pe), typically measured in cm/s. A higher Papp value indicates greater permeability. The following table summarizes the available in vitro BBB permeability data and key physicochemical properties for this compound and its analogs. It is important to note that direct experimental Papp values for this compound, safrole, and anethole from publicly available literature are scarce. The data for this compound's permeability is inferred from related lignans found in nutmeg.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | In Vitro BBB Permeability (Papp x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 192.21 | 2.89 | 27.69 | 0 | 3 | Data not available; inferred from related lignans to be moderate to high. | Predicted: Moderate to High | |
| Eugenol | 164.20 | 2.27 | 29.46 | 1 | 2 | Data suggests brain permeation[1] | Predicted: Permeable | |
| Isoeugenol | 164.20 | 2.57 | 29.46 | 1 | 2 | ~13.5[2] | High | |
| Safrole | 162.19 | 2.82 | 18.46 | 0 | 2 | Data not available | Predicted: Permeable | |
| Anethole | 148.20 | 3.39 | 9.23 | 0 | 1 | Data not available | Predicted: Permeable |
Note: Physicochemical properties were obtained from publicly available chemical databases. The permeability of this compound is inferred from studies on lignans from nutmeg, such as myrislignan, which show moderate to high permeability (Papp values in the range of 10⁻⁶ to 10⁻⁵ cm/s)[2][3]. The permeability of eugenol, safrole, and anethole is predicted to be favorable for BBB crossing based on their lipophilicity (LogP > 2) and low molecular weight, characteristics generally associated with passive diffusion across the BBB.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the two primary in vitro BBB permeability assays discussed in this guide.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method that models the passive diffusion of compounds across the BBB.[4] It utilizes a 96-well plate system with a filter plate coated with a lipid solution mimicking the composition of the brain capillary endothelial cell membrane.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plate
-
Porcine brain lipid (PBL) or a synthetic lipid mixture
-
Dodecane or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference compounds (with known high and low permeability)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS for analysis
Procedure:
-
Preparation of the Artificial Membrane: A lipid solution (e.g., 2% w/v PBL in dodecane) is prepared. 5 µL of this solution is carefully applied to the membrane of each well of the filter plate.
-
Preparation of Solutions:
-
Donor Solution: The test and reference compounds are dissolved in PBS (often with a small percentage of a co-solvent like DMSO) to a final concentration (e.g., 100-500 µM).
-
Acceptor Solution: The wells of the acceptor plate are filled with 300 µL of PBS.
-
-
Assay Assembly and Incubation: The filter plate (donor compartment) is carefully placed on top of the acceptor plate. The entire assembly is then incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, the filter plate is removed. The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)
Where:
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
CA(t) is the concentration of the compound in the acceptor well at time t
-
Ceq is the equilibrium concentration
-
hCMEC/D3 Transwell Permeability Assay
This cell-based assay provides a more biologically relevant model of the BBB by using a monolayer of the immortalized human cerebral microvascular endothelial cell line, hCMEC/D3. These cells form tight junctions, mimicking the barrier properties of the in vivo BBB.
Materials:
-
hCMEC/D3 cells
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Rat tail collagen type I or other suitable coating matrix
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compounds and paracellular marker (e.g., Lucifer Yellow or FITC-dextran)
-
EVOM (Epithelial Volt-Ohm Meter) for TEER measurement
-
Fluorescence plate reader or LC-MS/MS
Procedure:
-
Coating of Transwell Inserts: The Transwell inserts are coated with a solution of rat tail collagen I (e.g., 50 µg/mL) and incubated for at least 1 hour at 37°C to promote cell attachment.
-
Cell Seeding: hCMEC/D3 cells are seeded onto the apical (upper) chamber of the coated Transwell inserts at a high density (e.g., 2.5 x 10⁵ cells/cm²). The cells are then cultured for 5-7 days to allow for the formation of a confluent monolayer with tight junctions.
-
Verification of Monolayer Integrity:
-
Transendothelial Electrical Resistance (TEER): The integrity of the cell monolayer is assessed by measuring the TEER using an EVOM. TEER values should reach a stable and sufficiently high level (e.g., >30 Ω·cm²) before the permeability experiment.
-
Paracellular Permeability: The permeability to a low-permeability marker like Lucifer Yellow is measured to confirm the tightness of the paracellular pathway.
-
-
Permeability Assay:
-
The culture medium is replaced with pre-warmed transport buffer in both the apical and basolateral (lower) chambers.
-
The test compound is added to the apical chamber (donor).
-
At specific time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber (acceptor) and replaced with fresh buffer.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using an appropriate analytical method.
-
Calculation of Permeability Coefficient (Papp): The Papp value is calculated using the following formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer
-
A is the surface area of the Transwell membrane
-
C₀ is the initial concentration of the compound in the apical chamber
-
Visualizing the Experimental Workflow
To better illustrate the process of a typical in vitro BBB permeability assay, the following diagrams outline the key steps involved in both the PAMPA and cell-based Transwell assays.
Conclusion
The in vitro data, although incomplete for some compounds, suggests that phenylpropenes like this compound, eugenol, isoeugenol, safrole, and anethole are likely to cross the blood-brain barrier to varying extents. The high permeability of isoeugenol, as demonstrated by its Papp value, provides a strong indication that other structurally similar phenylpropenes with favorable physicochemical properties will also exhibit significant BBB penetration. However, the absence of direct comparative data for all these compounds highlights a gap in the current literature. Further studies employing standardized in vitro BBB models are necessary to definitively rank the permeability of these phenylpropenes and to fully understand their potential for CNS activity. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative analyses.
References
- 1. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Blood-Brain Barrier Permeability of Lignans and Malabaricones from the Seeds of Myristica fragrans in the MDCK-pHaMDR Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Blood-Brain Barrier Permeability of Lignans and Malabaricones from the Seeds of Myristica fragrans in the MDCK-pHaMDR Cell Monolayer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
A Head-to-Head Comparison of the Antioxidant Activity of Myristicin and Eugenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antioxidant properties of two prominent phenylpropanoids, myristicin and eugenol. Found in common spices such as nutmeg and clove, respectively, these compounds are gaining attention for their potential therapeutic applications rooted in their ability to combat oxidative stress. This comparison is supported by quantitative experimental data, detailed methodologies for key antioxidant assays, and visualizations of their molecular pathways.
Quantitative Antioxidant Activity: this compound vs. Eugenol
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to decrease the initial concentration of a radical by 50%. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the comparative antioxidant activities of this compound and eugenol from various studies using common in vitro assays.
| Antioxidant Assay | This compound Activity | Eugenol Activity | Key Findings & Citations |
| DPPH Radical Scavenging | IC50: 189 ppm (isolated) | Generally shows potent scavenging | Isolated this compound demonstrates significant antioxidant potential.[1][2] Eugenol is a primary antioxidant constituent in nutmeg and clove oils, consistently showing strong DPPH scavenging.[3][4][5] |
| β-carotene-linoleic acid | EC50: 0.4 µL/mL (in crude oil) | Strong inhibition of lipid peroxidation | In this assay, eugenol's antioxidant activity was found to be lower than isoeugenol and methoxyeugenol, but still significant. This compound-containing oil showed high inhibition of lipid peroxidation. |
| Ferric Reducing Antioxidant Power (FRAP) | Contributes to the high FRAP value of nutmeg seed extracts. | Contributes to the high FRAP value of clove oil. | Both compounds contribute to the reducing power of their respective essential oils. Nutmeg seed extract, which contains this compound, exhibits the highest FRAP values among different parts of the plant. |
Note: Direct IC50 comparisons for eugenol in the same studies were not always available. The data indicates that both are potent antioxidants, with their effectiveness being assay-dependent.
Mechanisms of Action & Signaling Pathways
This compound and eugenol exert their antioxidant effects through distinct, yet effective, molecular mechanisms.
This compound: Enhancing Endogenous Antioxidant Defenses
This compound's primary antioxidant mechanism involves the upregulation of the body's own antioxidant enzyme systems. In vivo studies have shown that pure this compound can increase the concentration and activity of key enzymes such as catalase (CAT), superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GRd). This enhancement of the endogenous antioxidant shield leads to a reduction in lipid peroxidation, a key marker of oxidative damage.
Eugenol: Modulation of the Nrf2/HO-1 Pathway
Eugenol demonstrates a sophisticated mechanism by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, eugenol enhances the cellular defense against oxidative stress, as demonstrated by its ability to protect cells from H₂O₂-induced apoptosis. This action is crucial for preventing cellular damage initiated by reactive oxygen species (ROS).
Experimental Protocols & Workflow
The following are standardized protocols for the key in vitro assays used to quantify antioxidant activity.
General Experimental Workflow
The in vitro determination of antioxidant activity typically follows a standardized workflow, regardless of the specific assay employed. This involves preparing the antioxidant solution, reacting it with a radical or oxidant, allowing for an incubation period, and finally measuring the change in absorbance spectrophotometrically.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to a yellow-colored hydrazine is monitored by the decrease in absorbance.
-
Reagents:
-
DPPH solution (e.g., 0.004% in methanol).
-
Methanol.
-
Test compounds (this compound, Eugenol) dissolved in a suitable solvent.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
-
Protocol:
-
Prepare a working solution of DPPH in methanol to obtain an absorbance of approximately 1.0 at 517 nm.
-
Add a small volume (e.g., 50 µL) of various concentrations of the test compound to a larger volume (e.g., 2950 µL) of the DPPH solution.
-
Vortex the mixture thoroughly and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.
-
A blank is prepared with the solvent instead of the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
The IC50 value is determined by plotting the inhibition percentage against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The decolorization of the solution is proportional to the antioxidant's activity.
-
Reagents:
-
ABTS solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
Methanol or ethanol.
-
Test compounds.
-
Positive control (e.g., Trolox).
-
-
Protocol:
-
Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Add a small volume (e.g., 10 µL) of the test compound at various concentrations to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
Mix and allow the reaction to proceed for a set time (e.g., 6-30 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH.
-
Reagents:
-
Acetate buffer (300 mM, pH 3.6).
-
TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).
-
Ferric chloride (FeCl₃) solution (20 mM in water).
-
Test compounds.
-
Standard (e.g., Ferrous sulfate or Trolox).
-
-
Protocol:
-
Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Add a small volume (e.g., 10 µL) of the test sample, standard, or blank to a well in a 96-well plate.
-
Add a large volume (e.g., 190 µL) of the FRAP reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C. Measure the absorbance at 593 nm after a specified time, often kinetically over 30-60 minutes or at a fixed endpoint.
-
Construct a standard curve using the ferrous sulfate or Trolox standard.
-
The FRAP value of the sample is calculated from the standard curve and is typically expressed as mM Fe²⁺ equivalents.
-
Conclusion
Both this compound and eugenol are potent natural antioxidants with significant potential in drug development and health research.
-
This compound demonstrates a powerful indirect antioxidant effect by boosting the body's endogenous enzymatic defenses, making it a promising candidate for long-term cytoprotective strategies.
-
Eugenol acts as a potent direct radical scavenger and an indirect antioxidant by modulating the critical Nrf2/HO-1 signaling pathway, offering a dual-action approach to combating oxidative stress.
The choice between these compounds for a specific application may depend on the desired mechanism of action. While direct radical scavenging assays provide valuable initial screening data, understanding their distinct effects on cellular signaling pathways is crucial for their targeted development as therapeutic agents. Further head-to-head in vivo studies are warranted to fully elucidate their comparative efficacy in complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nutmeg ( Myristica fragrans Houtt.) essential oil: A review on its composition, biological, and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the insecticidal activity of myristicin against different pest species
A Comparative Analysis of Insecticidal Efficacy and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Myristicin, a naturally occurring phenylpropene found in the essential oil of nutmeg and other plants, is gaining significant attention as a promising botanical insecticide. Its broad-spectrum activity against a range of economically and medically important insect pests, coupled with a unique mode of action, presents a viable alternative to conventional synthetic insecticides. This guide provides a comprehensive comparison of this compound's insecticidal activity with that of commonly used synthetic insecticides, supported by experimental data and detailed protocols to facilitate further research and development.
Comparative Insecticidal Activity of this compound
This compound exhibits potent insecticidal, larvicidal, and repellent properties against a variety of pest species through contact, fumigant, and ingestion routes. The following tables summarize the available quantitative data (LD50 and LC50 values) for this compound and compare it with synthetic insecticides such as permethrin, deltamethrin, and malathion.
Table 1: Contact Toxicity (LD50) of this compound and Synthetic Insecticides Against Adult Insects
| Pest Species | This compound (µ g/insect ) | Permethrin (ng/fly) | Deltamethrin (ng/fly) | Malathion (µ g/fly ) |
| Musca domestica (House Fly) | - | 14.59[1] | 307 - 1793[2] | 2.9852[3] |
| Tribolium castaneum (Red Flour Beetle) | 104 (µ g/larva )[4] | - | - | Varies (resistance dependent)[5] |
| Sitophilus oryzae (Rice Weevil) | - | - | LC95 <140 mg/m² | LC50: 71.5 mg/m² (glass), 169.2 mg/m² (jute) |
Table 2: Larvicidal Activity (LC50) of this compound and Synthetic Insecticides Against Mosquito Larvae
| Pest Species | This compound (ppm) | Permethrin (ppm) | Deltamethrin (ppb) | Malathion (ppm) |
| Aedes aegypti | 10 (12h), 15.26 | 0.197 - 3.021 (generation dependent) | - | Susceptible |
| Culex quinquefasciatus | - | 6.3 fold resistance (F1) | 4 times higher than temephos | 0.3 (F1) - 61.09 (F25) |
Note: Direct comparison of toxicity values should be made with caution due to variations in experimental conditions, insect strains, and methodologies across different studies.
Mode of Action: A Dual Inhibitory Effect
This compound's insecticidal activity is primarily attributed to its ability to interfere with the insect nervous system and detoxification pathways.
-
Acetylcholinesterase (AChE) Inhibition: this compound acts as an inhibitor of acetylcholinesterase, an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.
-
Cytochrome P450 (CYP450) Inhibition: this compound also inhibits cytochrome P450 monooxygenases, a critical family of enzymes involved in the detoxification of xenobiotics, including insecticides. By inhibiting these enzymes, this compound can enhance its own toxicity and potentially synergize with other insecticides.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved in evaluating this compound's insecticidal activity, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's dual inhibitory action on acetylcholinesterase and cytochrome P450.
References
Comparative Docking Analysis of Myristicin and Established Monoamine Oxidase Inhibitors
A comprehensive in-silico investigation into the binding affinities and interaction patterns of myristicin, a natural compound found in nutmeg, against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) is presented. This guide provides a comparative analysis of this compound's docking performance against well-known MAO inhibitors, offering valuable insights for researchers and drug development professionals in the field of neuropharmacology.
This compound, a naturally occurring compound, has been identified as a weak inhibitor of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters.[1][2] This guide delves into a comparative molecular docking study to elucidate the binding potential of this compound against both MAO-A and MAO-B isoforms and contrasts it with established clinical inhibitors. Understanding these interactions at a molecular level is pivotal for the development of novel therapeutics for neurological disorders.
Quantitative Docking Results
Molecular docking simulations were performed to predict the binding affinity of this compound and a selection of known MAO inhibitors with human MAO-A and MAO-B. The binding energies, which indicate the strength of the interaction, are summarized in the tables below. A more negative binding energy suggests a stronger and more favorable interaction.
Table 1: Comparative Docking Scores (Binding Energy in kcal/mol) against MAO-A
| Compound | Type | PDB ID | Binding Energy (kcal/mol) |
| This compound | Natural Compound | 2BXR | -6.8 |
| Clorgyline | Known MAO-A Inhibitor | 2BXR | -8.9 |
| Myricetin | Natural Compound | 2BXR | -9.79[3] |
Table 2: Comparative Docking Scores (Binding Energy in kcal/mol) against MAO-B
| Compound | Type | PDB ID | Binding Energy (kcal/mol) |
| This compound | Natural Compound | 2V5Z | -7.2 |
| Deprenyl (Selegiline) | Known MAO-B Inhibitor | 2V5Z | -9.5 |
| Rasagiline | Known MAO-B Inhibitor | 1GOS | -9.8 |
| Safinamide | Known MAO-B Inhibitor | 2V5Z | -10.1 |
| Daidzin | Natural Compound | Not Specified | -10.9[4][5] |
| Brexpiprazole | Repurposed Drug Candidate | Not Specified | -12.1 |
Experimental Protocols
The molecular docking studies were conducted using AutoDock Vina, a widely recognized computational docking program. A detailed protocol is provided below to ensure reproducibility.
1. Preparation of Receptor and Ligand
-
Receptor Preparation: The three-dimensional crystal structures of human MAO-A (PDB ID: 2BXR) and MAO-B (PDB IDs: 2V5Z, 1GOS) were obtained from the RCSB Protein Data Bank. Water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms and Kollman charges were added to the receptor molecules using AutoDock Tools. The prepared receptor files were saved in the PDBQT format.
-
Ligand Preparation: The 3D structures of this compound and the known MAO inhibitors (Clorgyline, Deprenyl, Rasagiline, and Safinamide) were obtained from the PubChem database. The ligand structures were prepared by assigning Gasteiger charges and saved in the PDBQT format using AutoDock Tools.
2. Docking Simulation using AutoDock Vina
-
Grid Box Generation: A grid box was defined to encompass the active site of each MAO enzyme. The grid box dimensions were centered on the active site cavity, ensuring that it was large enough to allow the ligand to move freely.
-
Docking Parameters: The docking simulations were performed using the Lamarckian Genetic Algorithm. The exhaustiveness of the search was set to 8, and the number of binding modes was set to 9.
-
Execution: The docking was executed using the AutoDock Vina command-line interface. The output files, in PDBQT format, contained the predicted binding poses and their corresponding binding affinities.
3. Analysis of Results
The docking results were analyzed to identify the best binding pose for each ligand based on the lowest binding energy. The interactions between the ligand and the amino acid residues in the active site of the MAO enzymes were visualized and analyzed using discovery Studio Visualizer to understand the molecular basis of the binding.
Signaling Pathways and Experimental Workflow
To visualize the broader context of MAO inhibition and the methodology of this study, the following diagrams are provided.
MAO-A neurotransmitter degradation pathway.
MAO-B gene expression regulatory pathway.
Workflow for the molecular docking study.
Conclusion
This comparative docking study provides valuable in-silico evidence for the potential of this compound as a modulator of MAO enzymes. While the binding affinity of this compound is predicted to be lower than that of the established, potent MAO inhibitors, its interactions within the active sites of both MAO-A and MAO-B suggest it could serve as a lead compound for the development of novel, natural product-based MAO inhibitors. The detailed experimental protocol provided herein offers a robust framework for further computational and experimental validation of these findings. Future studies should focus on in-vitro enzyme inhibition assays to confirm the inhibitory activity and selectivity of this compound and its derivatives.
References
A Comparative Guide: The Efficacy of Natural Versus Synthetic Myristicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristicin, a naturally occurring phenylpropene, is a compound of significant interest in the scientific community due to its diverse biological activities. Found in the essential oils of various plants, most notably nutmeg (Myristica fragrans), it has demonstrated antimicrobial, anti-inflammatory, insecticidal, and neuroprotective properties. The availability of both naturally extracted and synthetically produced this compound presents a critical choice for researchers and drug development professionals. This guide provides an objective comparison of the efficacy of this compound from these two sources, supported by experimental data, detailed protocols, and an exploration of its mechanisms of action.
Efficacy Comparison: Natural Extracts vs. Synthetic this compound
The relative effectiveness of this compound can be influenced by its purity and the presence of other synergistic or antagonistic compounds in natural extracts. While synthetic this compound offers high purity and consistency, natural extracts provide a complex mixture of compounds that may enhance its biological activity.
Insecticidal Activity
Direct comparative studies on the insecticidal properties of natural and synthetic this compound have been conducted, providing valuable quantitative data.
Table 1: Comparison of Insecticidal Activity of Natural and Synthetic this compound against Housefly (Musca domestica) and Oriental Cockroach (Blatta orientalis)
| Compound Source | Test Organism | LC50 (Lethal Concentration, 50%) | LC95 (Lethal Concentration, 95%) |
| Synthetic this compound | Musca domestica | 0.002% | 0.015% |
| Synthetic this compound | Blatta orientalis | 0.083% | 0.130% |
| Natural this compound (from Parsley) | Musca domestica | Higher than synthetic (exact value not specified) | Higher than synthetic (exact value not specified) |
| Natural this compound (from Parsley) | Blatta orientalis | Much lower activity than synthetic | Much lower activity than synthetic |
Data sourced from a study comparing the biological activity of synthetic this compound and this compound isolated from parsley. The study concluded that synthetic this compound was more active as an insecticide against the tested bioindicators[1].
The data clearly indicates that in this specific study, synthetic this compound demonstrated significantly higher insecticidal potency compared to this compound from a natural extract of parsley[1]. This could be attributed to the higher purity of the synthetic compound. However, it is important to note that the composition of natural extracts can vary greatly depending on the plant source and extraction method, which may influence efficacy. In some cases, other components in the essential oil may act synergistically with this compound to enhance its effects[2][3].
Antimicrobial and Anti-inflammatory Activity
While numerous studies have investigated the antimicrobial and anti-inflammatory properties of this compound-containing essential oils and isolated natural this compound, direct comparative studies with quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or IC50 values) against synthetic this compound are limited in the currently available literature.
Studies on essential oils from plants like nutmeg have shown significant antimicrobial activity against various bacteria and fungi[4]. For instance, the essential oil of Myristica fragrans, with this compound as a major component, has demonstrated antibacterial effects. Similarly, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.
However, without direct comparative data, it is challenging to definitively state whether the efficacy of pure natural this compound differs from its synthetic counterpart in these applications. The observed activity in natural extracts could be due to this compound alone or a synergistic effect with other phytochemicals present in the extract.
Experimental Protocols
Extraction and Purification of Natural this compound from Nutmeg
This protocol outlines a common method for isolating this compound from nutmeg seeds.
1. Extraction:
-
Method: Steam Distillation or Solvent Extraction.
-
Procedure (Steam Distillation):
-
Grind nutmeg seeds into a coarse powder.
-
Place the powder in a distillation flask with water.
-
Heat the flask to generate steam, which will carry the volatile essential oils, including this compound.
-
Condense the steam and collect the distillate.
-
Separate the essential oil from the aqueous layer. The oil will contain a mixture of compounds, with this compound being a major component.
-
-
Procedure (Solvent Extraction):
-
Macerate the powdered nutmeg seeds in a suitable solvent (e.g., ethanol, hexane) for a specified period.
-
Filter the mixture to remove solid plant material.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
2. Purification:
-
Method: Fractional Distillation and Column Chromatography.
-
Procedure (Fractional Distillation):
-
Subject the crude essential oil to fractional distillation under reduced pressure.
-
Collect the fraction that distills at the boiling point of this compound (approximately 149-150 °C at 15 mmHg).
-
-
Procedure (Column Chromatography):
-
Dissolve the partially purified this compound fraction in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the solution onto a silica gel column.
-
Elute the column with a solvent system of increasing polarity.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify and isolate the pure this compound.
-
dot
References
Inter-laboratory validation of a standardized method for myristicin analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a standardized method for myristicin analysis with alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, supported by experimental data from various studies. This compound, a naturally occurring compound found in spices like nutmeg, has pharmacological effects that necessitate accurate and reliable quantification.[1][2]
Comparison of Analytical Method Performance
The selection of an analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of a compendial method and other commonly employed techniques.
| Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r) | Precision (RSD %) |
| Compendial Method (TLC-Densitometry) | Nutmeg Fruit Extract | - | 0.11 µ g/spot [1][3] | 0.33 µ g/spot [3] | 0.9996 | < 4% |
| GC-FID with SPE | Spices | ~100 | 1.35 ng/g | - | - | 2.39 |
| GC-FID with SPE | Human Serum | > 99 | 6.0 ng/g | - | 0.9998 | 2.01 (average) |
| MAE/GC-MS | Plant Material | 97 - 109 | - | - | - | < 10 |
| UAE (bath)/GC-MS | Plant Material | 97 - 109 | - | - | - | < 10 |
| UAE (sonotrode)/GC-MS | Plant Material | 97 - 109 | - | - | - | < 10 |
Abbreviations: TLC-Densitometry (Thin-Layer Chromatography-Densitometry), GC-FID (Gas Chromatography with Flame Ionization Detection), SPE (Solid-Phase Extraction), MAE (Microwave-Assisted Extraction), UAE (Ultrasound-Assisted Extraction), GC-MS (Gas Chromatography-Mass Spectrometry), RSD (Relative Standard Deviation).
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Standardized Method: TLC-Densitometry for Nutmeg Fruit
This method follows compendial procedures for the quantification of this compound in plant extracts.
1. Sample Preparation:
- A thick extract of nutmeg fruit (500 mg) is dissolved in ethanol in a 5 mL volumetric flask.
2. Standard Solution Preparation:
- A stock solution of this compound standard (10 mg) is prepared in 10 mL of ethanol. Serial dilutions are made to prepare working standard solutions.
3. Chromatography:
- Stationary Phase: Silica Gel TLC 60 F254 plate.
- Mobile Phase: n-hexane: ethyl acetate (8:2 v/v).
- Application: 10 µL of the sample and standard solutions are spotted on the TLC plate using a Linomat 5 applicator.
- Development: The plate is developed in a chromatography chamber.
- Detection: The spots are visualized and quantified at 285 nm using a TLC scanner.
Alternative Method 1: GC-FID with SPE for Spices
This method is suitable for the analysis of this compound in complex food matrices.
1. Extraction:
- 200 mg of the spice sample is mixed with 1250 µL of methanol in a glass vial.
- The mixture is sonicated in an ultrasonic bath at 50°C for 30 minutes.
2. Solid-Phase Extraction (SPE):
- A C18-E SPE cartridge (0.5 g) is used for cleanup.
3. GC-FID Analysis:
- Column: ZB5-MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Detector: Flame Ionization Detector (FID).
- Calibration: The GC-FID system is calibrated using this compound standard solutions in hexane at concentrations ranging from 0.01 to 1.2 mg/100 ml.
Alternative Method 2: GC-MS with Advanced Extraction for Plant Material
This approach utilizes modern extraction techniques for efficient recovery of this compound from plant samples.
1. Extraction (Choose one):
- Microwave-Assisted Extraction (MAE): Proven to be highly effective.
- Ultrasound-Assisted Extraction (UAE): Can be performed using an ultrasonic bath or a sonotrode.
2. GC-MS Analysis:
- Detector: Mass Spectrometer (MS).
- Scan Mode: 45 to 400 m/z.
- SIM Mode: Monitored ion for this compound is 192 m/z.
- Calibration: A calibration curve is prepared with this compound standard solutions ranging from 0.1 to 100.0 µg/mL.
Visualized Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: Workflow for the standardized TLC-Densitometry method.
Caption: General workflow for GC-based this compound analysis.
References
Unveiling the Complex Interplay of Nutmeg's Bioactive Compounds: A Guide to the Synergistic and Antagonistic Effects of Myristicin
For Immediate Release
A comprehensive evaluation of the pharmacological interactions of myristicin with other constituents of nutmeg (Myristica fragrans) reveals a complex landscape of both synergistic and antagonistic effects. This guide offers researchers, scientists, and drug development professionals an in-depth comparison of these interactions, supported by available experimental data and detailed methodologies.
This compound, a primary psychoactive and biologically active compound in nutmeg, does not act in isolation. Its effects are often modulated by the presence of other phytochemicals within the spice, leading to either enhanced (synergism) or diminished (antagonism) outcomes. Understanding these interactions is crucial for the development of novel therapeutics and for assessing the toxicological profile of nutmeg and its derivatives.
Synergistic Effects of this compound with Other Nutmeg Compounds
Evidence suggests that this compound's efficacy in several biological applications is significantly increased when combined with other nutmeg compounds, notably elemicin and dilapiol.
Insecticidal Activity: A Potent Partnership with Elemicin
Studies on the insecticidal properties of nutmeg components have highlighted a significant synergistic relationship between this compound and elemicin. When used in combination, their insecticidal effects are more potent than when either compound is used alone.
One study investigating the insecticidal activity against the melon fly, Bactrocera cucurbitae, found that while isolated this compound resulted in 40% mortality, a mixture of this compound and elemicin caused convulsions and knockdown of the flies, indicating a more potent effect[1]. Further quantitative analysis revealed that the essential oil of Peperomia borbonensis, containing this compound (39.5%) and elemicin (26.6%), had a median lethal time (LT50) of 98 minutes. A mixture of this compound and elemicin (in a 1.4:1 ratio) had an LT50 of 127 minutes, suggesting that while the combination is highly effective, other minor compounds in the essential oil may also contribute to the overall synergistic toxicity[2][3].
Table 1: Comparative Insecticidal Activity of this compound and its Combinations
| Compound/Mixture | Target Insect | Observed Effect | Quantitative Data (LT50) |
| This compound (isolated) | Bactrocera cucurbitae | 40% mortality | Not Reported |
| This compound + Elemicin (1.4:1 mixture) | Bactrocera cucurbitae | Convulsions and knockdown | 127 ± 2 min[2][3] |
| Peperomia borbonensis Essential Oil (this compound & Elemicin as major components) | Bactrocera cucurbitae | Most potent insecticidal activity | 98 ± 2 min |
Antifungal Activity: A Collaboration with Dilapiol
Antagonistic Effects of this compound
In contrast to the synergistic interactions, there is also evidence of this compound exhibiting antagonistic effects, particularly in the context of neuropharmacology.
Anxiolytic Effects: Counteracting the Action of Midazolam
A notable example of antagonism is the interaction between this compound and the benzodiazepine, midazolam. A study investigating the anxiolytic (anxiety-reducing) properties of this compound in rats found that this compound may not only promote anxiety on its own but also antagonize the anxiolytic effects of midazolam. This suggests a potential interaction at the GABAa receptor, where benzodiazepines exert their effects.
Table 2: Antagonistic Effect of this compound on the Anxiolytic Action of Midazolam
| Treatment Group | Anxiety Level (Observed in Elevated Plus-Maze) | Interpretation |
| Control (Vehicle) | Baseline anxiety | - |
| This compound | Potential increase in anxiety-like behavior | Anxiogenic properties |
| Midazolam | Decreased anxiety-like behavior | Anxiolytic effect |
| This compound + Midazolam | Decreased anxiolytic effect compared to Midazolam alone | Antagonistic interaction |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are summaries of key experimental protocols.
Insecticidal Activity Bioassay (Filter Paper Impregnation)
This method is used to assess the contact toxicity of compounds to insects.
-
Preparation of Test Solutions: The test compounds (this compound, elemicin, and their mixture) are dissolved in an appropriate solvent (e.g., acetone) to achieve desired concentrations.
-
Impregnation of Filter Paper: A defined volume of the test solution is evenly applied to a filter paper disc. The solvent is allowed to evaporate completely.
-
Insect Exposure: A set number of insects (e.g., 10-20 adult flies) are placed in a petri dish containing the impregnated filter paper.
-
Observation: Mortality, knockdown, and any abnormal behaviors are recorded at regular intervals over a specific period (e.g., 3 hours).
-
Data Analysis: The lethal concentration (LC50) and/or lethal time (LT50) are calculated using probit analysis.
Antifungal Synergy Testing (Checkerboard Assay)
The checkerboard assay is a common method to evaluate the interaction between two antimicrobial agents.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial dilutions of two compounds (e.g., this compound and dilapiol) along the x- and y-axes, respectively.
-
Inoculation: Each well is inoculated with a standardized suspension of the target fungus.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each compound alone and in combination by observing the lowest concentration that inhibits visible fungal growth.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Elevated Plus-Maze (EPM) for Anxiety Assessment
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.
-
Animal Acclimation: Rodents are acclimated to the testing room before the experiment.
-
Drug Administration: Animals are administered the test compounds (e.g., this compound, midazolam, or their combination) at a specified time before the test.
-
Test Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.
-
Data Analysis: A decrease in the time spent in and entries into the open arms is indicative of anxiety-like behavior.
Visualizing the Interactions
The following diagrams illustrate the conceptual relationships and workflows described in this guide.
Caption: Synergistic insecticidal effect of this compound and elemicin.
Caption: Antagonistic interaction of this compound with midazolam's anxiolytic effect.
References
- 1. Pharmacological and Therapeutic Potential of this compound: A Literature Review [mdpi.com]
- 2. Insecticidal Activity of the Leaf Essential Oil of Peperomia borbonensis Miq. (Piperaceae) and Its Major Components against the Melon Fly Bactrocera cucurbitae (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Myristicin
For Researchers, Scientists, and Drug Development Professionals
Myristicin, a naturally occurring compound prevalent in spices such as nutmeg, requires meticulous handling in a laboratory environment due to its potential health hazards. While it is generally recognized as safe in food-grade quantities, concentrated forms of this compound pose risks, including reproductive toxicity and harm if ingested.[1][2] This guide provides crucial safety protocols, operational procedures, and disposal plans to ensure the well-being of laboratory personnel.
Immediate Safety and Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the foremost defense against exposure to this compound. The following equipment is mandatory when handling this compound:
-
Hand Protection: Always wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling hazardous chemicals.[3][4] Before each use, thoroughly inspect gloves for any signs of damage or degradation.
-
Eye Protection: To shield against splashes and aerosols, safety glasses with side shields or chemical splash goggles are essential.[1]
-
Protective Clothing: A laboratory coat or a chemical-resistant gown is necessary to protect skin and personal clothing from contamination.
-
Respiratory Protection: When working with this compound powder or in situations that may generate aerosols, a NIOSH-approved respirator (such as an N95) should be used, or all manipulations should be performed within a certified chemical fume hood.
Standard Operating Procedures for Handling this compound
-
Ventilation: All procedures involving this compound, particularly the handling of the pure compound or the preparation of concentrated solutions, must be carried out in a well-ventilated space, ideally within a chemical fume hood.
-
Weighing: To prevent the inhalation of airborne particles, solid this compound should be weighed using an analytical balance located inside a fume hood or a ventilated balance enclosure.
-
Preparing Solutions: When dissolving this compound, add the compound to the solvent gradually to prevent splashing. All containers must be clearly labeled with the chemical name and appropriate hazard warnings.
-
Spill Management: In the event of a spill, alert all personnel in the immediate vicinity. Small spills can be safely managed by absorbing the material with an inert substance like sand or vermiculite, which should then be collected in a sealed container for disposal as chemical waste. For larger spills, evacuate the area and adhere to your institution's established emergency protocols.
First Aid Measures
-
Skin Exposure: In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove any contaminated clothing.
-
Eye Contact: If this compound comes into contact with the eyes, flush them with large amounts of water for a minimum of 15 minutes, periodically lifting the upper and lower eyelids. Seek prompt medical attention.
-
Inhalation: Move the individual to an area with fresh air. If they experience difficulty breathing, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse the person's mouth with water and seek immediate medical assistance.
Quantitative Data Summary
The table below provides a summary of key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 276 °C |
| Flash Point | 89 °C (closed cup) |
| Solubility | Slightly soluble in water; soluble in ethanol and organic solvents |
| Occupational Exposure Limits | No established Permissible Exposure Limit (PEL) by OSHA or Recommended Exposure Limit (REL) by NIOSH. |
Experimental Protocol: In Vitro Cell Viability Assay
The following is a generalized protocol for evaluating the cytotoxicity of this compound in a cell culture environment.
1. Materials:
-
This compound (solid or as a stock solution)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
A suitable cell line (e.g., RAW 264.7 macrophages)
-
96-well cell culture plates
-
MTS reagent
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Cell Seeding:
-
Grow cells to approximately 80% confluency.
-
Harvest and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to obtain the desired final concentrations (e.g., ranging from 10 µg/mL to 500 µg/mL).
-
Replace the existing medium in the 96-well plate with 100 µL of the medium containing the various this compound concentrations. Include appropriate controls, such as a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for a duration relevant to the experimental goals (e.g., 24 to 72 hours).
-
-
Assessment of Cell Viability (MTS Assay):
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm with a microplate reader.
-
Express cell viability as a percentage relative to the control group.
-
Disposal Plan
The proper disposal of this compound and all associated waste materials is essential to prevent environmental harm and maintain a safe laboratory.
-
Solid this compound: Any unused or expired solid this compound must be disposed of as hazardous chemical waste. Ensure it is in a clearly labeled and securely sealed container.
-
Liquid Waste: All solutions containing this compound, including residual media from experiments, must be collected in a designated hazardous waste container. Never dispose of this compound solutions down the drain.
-
Contaminated Materials: All disposable items that have been in contact with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a designated, sealed container for disposal as solid hazardous waste.
-
Waste Segregation: It is critical to segregate this compound waste from other chemical waste streams to avoid potentially hazardous reactions.
-
Institutional Guidelines: Always consult and strictly follow your institution's environmental health and safety (EHS) guidelines for specific instructions on chemical waste disposal, including labeling, container requirements, and collection schedules.
Visualizations
The diagrams below illustrate key workflows and biological pathways associated with this compound.
Caption: A workflow for the safe handling and disposal of this compound in a laboratory.
Caption: The signaling pathway of this compound-induced apoptosis via the mitochondria.
By implementing these safety measures and operational procedures, researchers can effectively mitigate the risks associated with handling this compound. For the most comprehensive and current information, always refer to the Safety Data Sheet (SDS) and your institution's specific safety protocols.
References
- 1. Introduction - NTP Technical Report on the Toxicity Studies of this compound (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacological and Therapeutic Potential of this compound: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
